Methyl 2-cyano-3-methylbenzoate
Description
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Properties
IUPAC Name |
methyl 2-cyano-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-4-3-5-8(9(7)6-11)10(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINKWIOPYXLZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250727 | |
| Record name | Benzoic acid, 2-cyano-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500024-27-1 | |
| Record name | Benzoic acid, 2-cyano-3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500024-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-cyano-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-depth Technical Guide to Methyl 2-cyano-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-cyano-3-methylbenzoate, a key chemical intermediate. We will delve into its chemical identity, synthesis protocols, applications in modern research and development, and essential safety and handling procedures. This document is designed to be a self-validating resource, grounded in established scientific principles and supported by authoritative references.
Core Chemical Identity and Properties
Methyl 2-cyano-3-methylbenzoate is a substituted aromatic compound featuring both a nitrile (-C≡N) and a methyl ester (-COOCH₃) functional group. This unique arrangement makes it a valuable and versatile building block in organic synthesis.
Its definitive identifier is its CAS (Chemical Abstracts Service) number: 500024-27-1 .[1][2][3][4][5]
Physicochemical Data Summary
The fundamental properties of Methyl 2-cyano-3-methylbenzoate are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| CAS Number | 500024-27-1 | [1][2][3] |
| Molecular Formula | C₁₀H₉NO₂ | [1][2][6] |
| Molecular Weight | 175.19 g/mol | [2][4] |
| IUPAC Name | methyl 2-cyano-3-methylbenzoate | [2] |
| Physical Form | White Solid | [4] |
| Purity | Typically ≥95-97% | [1][2][3][4] |
| Boiling Point | 316.4 ± 30.0 °C (Predicted) | [1] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions or 0-5°C | [1][4] |
Synthesis of Methyl 2-cyano-3-methylbenzoate: A Protocol Grounded in Mechanism
The synthesis of Methyl 2-cyano-3-methylbenzoate is most commonly achieved through a cyanation reaction, a powerful method for introducing the nitrile group onto an aromatic ring. The preferred starting material is an ortho-bromo substituted benzoate, specifically Methyl 2-bromo-3-methylbenzoate.
Causality in Reagent Selection
The choice of a cyanation agent is critical and dictates the reaction conditions. Two primary routes are documented:
-
Copper(I) Cyanide (CuCN): This is a classic method known as the Rosenmund-von Braun reaction. Copper facilitates the nucleophilic substitution of the aryl halide. While effective, it often requires high temperatures.
-
Zinc Cyanide (Zn(CN)₂): This reagent is often used in conjunction with a palladium catalyst. Palladium-catalyzed cross-coupling reactions are highly efficient and can proceed under milder conditions than traditional copper-mediated methods. The palladium catalyst, such as Pd₂(dba)₃ with a suitable phosphine ligand, undergoes a catalytic cycle of oxidative addition, cyanide transfer from zinc, and reductive elimination to yield the desired product. This method often results in higher yields and cleaner reactions.
The following diagram and protocol detail a common palladium-catalyzed approach.
Experimental Workflow: Palladium-Catalyzed Cyanation
Caption: Synthesis workflow for Methyl 2-cyano-3-methylbenzoate via palladium-catalyzed cyanation.
Step-by-Step Laboratory Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, add Methyl 2-bromo-3-methylbenzoate (1 equivalent).
-
Reagent Addition: Add zinc(II) cyanide (Zn(CN)₂, ~0.6 equivalents) and the palladium catalyst system (e.g., palladium bis[bis(diphenylphosphino)ferrocene] dichloride, ~0.05 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure anaerobic conditions. This is crucial as palladium catalysts are sensitive to oxygen.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 130°C and stir vigorously.[1]
-
Monitoring: Monitor the reaction for 4 hours or until completion as indicated by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing an aqueous solution of ammonium hydroxide and stir for 30 minutes to quench any remaining cyanide and complex the zinc salts.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure Methyl 2-cyano-3-methylbenzoate.
Applications in Research and Drug Development
Methyl 2-cyano-3-methylbenzoate is a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[3] Its bifunctional nature allows for sequential or orthogonal chemical transformations.
-
Nitrile Group as a Synthetic Handle: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of heterocyclic rings such as tetrazoles or triazines.
-
Ester Group for Derivatization: The methyl ester can be hydrolyzed to a carboxylic acid, which can then be converted into amides, other esters, or acid chlorides, enabling coupling with a wide range of molecules.
While specific drugs directly derived from this exact isomer are not prominently featured in publicly available literature, its structural motifs are highly relevant. For instance, related cyanobenzoic acid derivatives are crucial intermediates in the synthesis of various pharmaceuticals.[7][8][9][10][11] The compound serves as a key building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs. Its applications are analogous to other substituted benzoates used in creating targeted therapies.[12]
Logical Flow of Application
Caption: Potential synthetic pathways and applications originating from Methyl 2-cyano-3-methylbenzoate.
Safety, Handling, and Storage
Working with cyano-containing compounds requires strict adherence to safety protocols due to their potential toxicity.
-
Handling: All manipulations should be performed in a well-ventilated fume hood.[13] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.[13][14] Avoid inhalation of dust and contact with skin and eyes.[13][14]
-
Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][4] It is recommended to store it locked up.[13][15]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste. Cyanide-containing waste requires specialized disposal procedures.
Conclusion
Methyl 2-cyano-3-methylbenzoate (CAS: 500024-27-1) is a strategically important chemical intermediate whose value lies in the versatile reactivity of its nitrile and ester functional groups. The palladium-catalyzed synthesis route offers an efficient and reliable method for its production. For researchers in drug discovery and materials science, this compound represents a potent building block for the creation of novel and complex molecular architectures. Adherence to rigorous safety protocols is paramount when handling this and any related cyano-aromatic compounds.
References
-
LookChem. (n.d.). Methyl 2-cyano-3-Methylbenzoate. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 2-cyano-3-methylbenzoate (C10H9NO2). Retrieved from [Link]
- Google Patents. (2015). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Google Patents. (n.d.). CN101891649A - Novel 3-cyano methyl benzoate preparing method.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]
- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
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- 4. 2-Cyano-3-methyl-benzoic acid methyl ester | 500024-27-1 [sigmaaldrich.com]
- 5. Methyl 2-cyano-3-Methylbenzoate CAS#: 500024-27-1 [chemicalbook.com]
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- 8. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]
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- 10. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
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- 15. tcichemicals.com [tcichemicals.com]
Physical Properties and Synthetic Utility of Methyl 2-cyano-3-methylbenzoate
Technical Guide for Chemical Researchers and Drug Development Professionals
Executive Summary
Methyl 2-cyano-3-methylbenzoate (CAS: 500024-27-1 ) is a highly functionalized aromatic intermediate characterized by a sterically congested ortho-substitution pattern. It serves as a critical scaffold in the synthesis of polycyclic heterocycles, most notably phthalazinones , which are pharmacophores in Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.
This guide provides a definitive physicochemical profile, structural characterization, and validated synthetic protocols, moving beyond basic database listings to offer actionable insights for laboratory handling and application.
Physicochemical Profile
The physical state of Methyl 2-cyano-3-methylbenzoate is a solid at room temperature, a property often mischaracterized in predictive databases as liquid due to its low molecular weight. Its solubility profile is dictated by the lipophilic methyl ester and the polarizable nitrile group.
Table 1: Key Physical Constants
| Property | Value / Description | Source/Validation |
| CAS Number | 500024-27-1 | Verified [1][2] |
| Molecular Formula | C₁₀H₉NO₂ | MW: 175.18 g/mol |
| Physical State | Solid (Crystalline powder) | Experimental observation [3] |
| Boiling Point | 302–316 °C (Predicted) | @ 760 mmHg [2] |
| Density | ~1.15 g/cm³ (Predicted) | Solid density varies by packing |
| Solubility | Soluble in EtOAc, DCM, DMF, DMSO.[1][2] Insoluble in water. | Lipophilic ester dominance |
| Flash Point | >110 °C (Estimated) | Non-volatile solid |
| pKa | Non-ionizable in neutral range | Ester/Nitrile functionality |
Expert Insight: The presence of the ortho-cyano group adjacent to the ester creates significant steric strain, twisting the ester out of planarity with the benzene ring. This conformation reduces the lattice energy compared to para-isomers, resulting in a lower melting point solid that dissolves rapidly in organic solvents like Ethyl Acetate (EtOAc).
Structural Characterization & Identification
Reliable identification relies on distinguishing the nitrile stretch and the ester carbonyl in a crowded environment.
Spectroscopic Signatures[3]
-
IR Spectroscopy:
-
Nitrile (–C≡N): Sharp, weak-to-medium band at 2220–2230 cm⁻¹ . Note that conjugation usually lowers this frequency, but steric twist may reduce conjugation, keeping it higher.
-
Ester (C=O): Strong band at 1720–1735 cm⁻¹ .
-
-
¹H-NMR (CDCl₃, 400 MHz):
-
Aromatic Region: Three protons (multiplet) in the range of δ 7.4–7.8 ppm.
-
Methyl Ester (–OCH₃): Singlet at δ ~3.9–4.0 ppm.
-
Ar-Methyl (–CH₃): Singlet at δ ~2.6 ppm. The downfield shift (compared to toluene's 2.3 ppm) is due to the electron-withdrawing nature of the adjacent cyano group.
-
Synthetic Utility: PARP Inhibitor Synthesis
The primary value of Methyl 2-cyano-3-methylbenzoate lies in its reactivity with diamines to form fused bicyclic systems. The nitrile and ester groups act as a "1,2-dielectrophile," allowing for cyclization reactions.
Protocol: Synthesis of Phthalazinone Derivatives
Context: This protocol is adapted from patent literature describing the synthesis of PARP inhibitors (e.g., Olaparib analogs) [3].
Reaction Scheme:
-
Reagents: Methyl 2-cyano-3-methylbenzoate, Diamine (e.g., 1,3-diaminopropane), Catalyst (Sc(OTf)₃ or thermal).
-
Solvent: DMF or Ethanol.
-
Conditions: 85°C for 0.5–2 hours.
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with Methyl 2-cyano-3-methylbenzoate (1.0 equiv) and DMF (10 volumes).
-
Addition: Add the diamine (1.2 equiv). If using a Lewis acid catalyst like Scandium Triflate (Sc(OTf)₃), add 1 mol% at this stage.
-
Cyclization: Heat the mixture to 85°C . The reaction proceeds via nucleophilic attack of the amine on the ester, followed by intramolecular attack on the nitrile (or vice versa, depending on conditions), releasing methanol and ammonia equivalents.
-
Workup:
-
Cool to room temperature.
-
Dilute with water (excess) to precipitate the hydrophobic cyclic product.
-
Filter the solid and wash with water/hexanes.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Visualization: Reaction Pathway
The following diagram illustrates the transformation from the benzoate precursor to the bicyclic phthalazinone core.
Figure 1: Synthetic pathway for the conversion of Methyl 2-cyano-3-methylbenzoate into pharmacologically active phthalazinone scaffolds.
Handling, Stability, and Safety
Storage and Stability
-
Hydrolysis Risk: The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, converting to the amide or carboxylic acid. Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture ingress.
-
Thermal Stability: Stable at room temperature. Avoid prolonged exposure to temperatures >50°C during storage to prevent caking or degradation.
Safety Protocols (HSE)
-
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed or inhaled (Nitrile functionality).
-
Irritant: Causes skin and eye irritation.
-
-
PPE Requirements:
-
Nitrile gloves (0.11 mm minimum thickness).
-
Chemical safety goggles.[3]
-
Fume hood usage is mandatory due to potential trace cyanide release during thermal decomposition or acidic hydrolysis.
-
References
-
AChemBlock. Methyl 2-cyano-3-methylbenzoate Product Data (Catalog Y220206). Retrieved from
-
LookChem. Methyl 2-cyano-3-methylbenzoate Physical Properties & Predicted Data. Retrieved from
-
Deltagen Research Labs. (2003).[2] 2H-phthalazin-1-ones and methods for use thereof. WO Patent 2003015785A1.[4] Retrieved from
-
BenchChem. Synthesis and Troubleshooting of 2-Amino-5-cyano-3-methylbenzoic Acid. Retrieved from
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Introduction: A Versatile Building Block in Modern Synthesis
An In-Depth Technical Guide to Methyl 2-cyano-3-methylbenzoate
Methyl 2-cyano-3-methylbenzoate is a substituted aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a bifunctional molecule, featuring both a nitrile and a methyl ester group, it serves as a highly versatile intermediate. The strategic placement of its functional groups on the benzene ring allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis with mechanistic insights, and a discussion of its applications for researchers, scientists, and drug development professionals.
Section 1: Core Physicochemical Properties
The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters govern its reactivity, solubility, and handling requirements. Methyl 2-cyano-3-methylbenzoate is a compound with the molecular formula C₁₀H₉NO₂.[1][2][3][4] Its molecular structure, characterized by a methylbenzoate backbone with a cyano substituent at the ortho position relative to the ester, is key to its chemical behavior.
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source |
| Molecular Weight | 175.187 g/mol | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1][3][4] |
| CAS Number | 500024-27-1 | [1][2][3][4] |
| Predicted Boiling Point | 316.4 ± 30.0 °C | [1] |
| Predicted Density | 1.15 ± 0.1 g/cm³ | [1] |
| Predicted LogP | 1.65328 | [1] |
| Purity (Commercial) | ≥95% - 98% | [2][3][4] |
Expert Insight: The predicted LogP value of 1.65 suggests moderate lipophilicity. This is a crucial parameter in drug development, as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For an intermediate, this property affects its solubility in various organic solvents used during reaction and purification steps.
Section 2: Synthesis and Mechanistic Considerations
The synthesis of substituted benzonitriles like Methyl 2-cyano-3-methylbenzoate often involves multi-step pathways. A common and effective strategy is the cyanation of an aryl halide. This approach provides a reliable method for introducing the nitrile group onto the aromatic ring.
Proposed Synthetic Workflow
A logical and field-proven synthetic route starts from a readily available precursor, such as 2-bromo-3-methylbenzoic acid. The workflow is designed to be self-validating, with clear checkpoints for purification and characterization.
Caption: A plausible three-step synthesis workflow for Methyl 2-cyano-3-methylbenzoate.
Detailed Protocol and Mechanistic Rationale
Step 1: Esterification of 2-Bromo-3-methylbenzoic Acid
-
Procedure: To a solution of 2-bromo-3-methylbenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield Methyl 2-bromo-3-methylbenzoate.
-
Causality: This is a classic Fischer esterification. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, so using methanol as the solvent drives the equilibrium towards the product side.
Step 2: Rosenmund-von Braun Cyanation
-
Procedure: The intermediate, Methyl 2-bromo-3-methylbenzoate, is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Copper(I) cyanide (CuCN) is added, and the mixture is heated.
-
Workup: After cooling, the reaction mixture is poured into an aqueous solution of ferric chloride and ammonia to complex with the copper salts, followed by extraction with an organic solvent.
-
Causality and Trustworthiness: This cyanation reaction is a robust method for introducing a nitrile group.[5] The quality of the CuCN is critical for success; it must be fresh and anhydrous to ensure high reactivity.[5] DMF is an excellent solvent choice as its high boiling point allows for the necessary reaction temperatures, and its polarity helps to solubilize the reactants.[5] The reaction's progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC to ensure the complete conversion of the aryl bromide. This in-process control is a self-validating step to prevent carrying unreacted starting material into the final purification.
Step 3: Purification
-
Procedure: The crude product obtained from the workup is purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is often effective.[5] For higher purity, column chromatography on silica gel may be employed.
-
Validation: The purity of the final product, Methyl 2-cyano-3-methylbenzoate, should be confirmed by HPLC, with expected purities of 97% or higher.[3] Structural confirmation is achieved through spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 3: Applications in Research and Drug Development
Methyl 2-cyano-3-methylbenzoate is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[3] Its bifunctional nature allows for selective reactions at either the nitrile or the ester group, providing access to a diverse range of chemical scaffolds.
-
Pharmaceutical Intermediates: This compound is an ideal starting point for building heterocyclic rings, which are core structures in many pharmaceuticals. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. Related cyanobenzoate structures are key building blocks in the synthesis of drugs like Ataluren, which is used for treating certain genetic disorders.[6] Similarly, related compounds serve as precursors for anti-inflammatory analgesics like Ketoprofen.[7]
-
Coupling Reactions: The aromatic ring of Methyl 2-cyano-3-methylbenzoate can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further complexity and the construction of novel molecular frameworks.[3]
-
Functional Materials: Benzonitrile derivatives are also used in the synthesis of liquid crystal materials and other functional organic materials.[8]
Section 4: Safety, Handling, and Storage
Working with any chemical intermediate requires strict adherence to safety protocols. While a specific safety data sheet for Methyl 2-cyano-3-methylbenzoate was not available, data from closely related compounds like methyl cyanobenzoates provides essential guidance.
-
Hazard Identification: Based on analogous compounds, it may cause skin and eye irritation and may cause respiratory irritation.[9] Cyanide-containing compounds are toxic, and the cyanation step in the synthesis is particularly hazardous, requiring the use of a well-ventilated fume hood and appropriate personal protective equipment (PPE).[5]
-
Handling:
-
Storage:
First Aid Measures (General Guidance):
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]
-
Skin Contact: Immediately wash the skin with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Section 5: References
-
Methyl 2-cyano-3-Methylbenzoate. LookChem.[Link]
-
Methyl 2-cyano-3-methylbenzoate (C007B-530259). Cenmed Enterprises.[Link]
-
methyl 2-methyl benzoate benzoic acid, 2-methyl-, methyl ester (9CI). The Good Scents Company.[Link]
-
CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method. Google Patents.
-
Methyl 3-(cyanomethyl)benzoate synthetic method. Eureka | Patsnap.[Link]
-
CN101891649A - Novel 3-cyano methyl benzoate preparing method. Google Patents.
-
methyl 3-cyano-2-ethylbenzoate. ChemSynthesis.[Link]
-
Methyl 3-(cyanomethyl)benzoate | C10H9NO2 | CID 10821136. PubChem - NIH.[Link]
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- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Methyl 2-cyano-3-methylbenzoate structure elucidation
Technical Whitepaper: Structural Elucidation and Validation of Methyl 2-cyano-3-methylbenzoate
Executive Summary
Methyl 2-cyano-3-methylbenzoate (C₁₀H₉NO₂) serves as a critical regiochemical scaffold in the synthesis of fused heterocycles, particularly quinazolinones and related pharmaceutical intermediates.[1][2] Its structural integrity is defined by the precise ortho relationship between the cyano and methyl substituents, a feature often compromised by regioisomeric scrambling during synthesis.[1][2]
This guide provides a rigorous, self-validating elucidation workflow. It moves beyond basic identification to establish a "regiochemical lock," utilizing orthogonal spectroscopic methods (1D/2D NMR, IR, MS) to definitively distinguish the target molecule from its likely isomers (e.g., the 4-methyl or 6-methyl analogues).[1][2]
Theoretical Framework & Synthetic Context
To elucidate the structure, one must understand the genesis of the molecule.[1][2] The primary synthetic route typically involves a Sandmeyer reaction on 2-amino-3-methylbenzoic acid followed by esterification, or the cyanation of a 2-halo-3-methylbenzoate.[1][2]
The Elucidation Challenge: The primary risk is not the functional groups (Ester/Nitrile are distinct), but the substitution pattern .[1][2]
-
Target: 1-COOMe, 2-CN, 3-Me.
-
Common Isomer: 1-COOMe, 2-CN, 6-Me (steric relief isomer).[1][2]
-
Common Isomer: 1-COOMe, 2-CN, 4-Me (electronic isomer).[1][2]
We must prove that the methyl group is at position 3, adjacent to the cyano group, and that the aromatic protons form a continuous 4,5,6-spin system.[1][2]
Spectroscopic Strategy: The "Regiochemical Lock"
We employ a tiered approach where each technique answers a specific structural question.
Tier 1: Functional Group Confirmation (IR & MS)
-
Mass Spectrometry (HRMS-ESI):
-
FT-IR (ATR):
Tier 2: Connectivity (1D NMR)
-
¹H NMR (400 MHz, CDCl₃):
Tier 3: Spatial & Through-Bond Validation (2D NMR)
This is the critical step for "Application Scientists."[1][2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Proves the carbon skeleton.[1][2]
-
NOESY (Nuclear Overhauser Effect): Proves spatial proximity.[1][2]
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
-
Shimming: Automated gradient shimming followed by manual optimization of Z1 and Z2 to achieve linewidth <0.5 Hz on the TMS signal.
Protocol B: Data Acquisition Parameters
| Experiment | Scans (NS) | Relaxation Delay (D1) | Rationale |
| ¹H Standard | 16 | 1.0 s | Standard integration accuracy. |
| ¹³C {¹H} | 1024 | 2.0 s | Detect quaternary carbons (C-CN, C-COOMe). |
| gHMBCAD | 8–16 | 1.5 s | Optimized for long-range couplings (J ~8 Hz).[1][2] |
| gNOESY | 8 | 2.0 s (Mix time: 500ms) | Allow magnetization transfer for spatial proof.[1][2] |
Visualization of Logic
The following diagrams illustrate the elucidation workflow and the specific NMR correlations required to validate the structure.
Figure 1: Step-by-step structural validation workflow.
Figure 2: Critical HMBC and NOESY correlations defining the 2,3-substitution pattern.[1][2]
Data Interpretation & Validation Tables
Table 1: Predicted vs. Expected NMR Shifts (CDCl₃)
| Assignment | Type | δH (ppm) | Multiplicity | J (Hz) | δC (ppm) | Diagnostic Note |
| Ester-Me | CH₃ | 3.96 | Singlet | - | 52.8 | Typical methyl ester.[1][2] |
| Ar-Me | CH₃ | 2.61 | Singlet | - | 20.5 | Deshielded by ortho-CN.[1][2] |
| H4 | Ar-H | 7.58 | Doublet | 7.8 | 134.2 | Ortho to Ar-Me.[1][2] |
| H5 | Ar-H | 7.45 | Triplet | 7.8 | 128.9 | Meta to both substituents.[1][2] |
| H6 | Ar-H | 8.01 | Doublet | 7.8 | 131.5 | Deshielded by ortho-Ester. |
| C-CN | Cq | - | - | - | 118.0 | Weak signal in ¹³C; look for HMBC. |
| C=O | Cq | - | - | - | 165.5 | Ester carbonyl.[1][2] |
Table 2: Troubleshooting Common Impurities
| Observation | Probable Cause | Remediation |
| Extra Singlet @ 2.40 ppm | Toluene (Solvent residue) | Dry sample under high vacuum (>4h).[1][2] |
| Broad OH peak @ 11.0 ppm | Hydrolysis (Carboxylic Acid) | Sample wet or degraded.[1][2] Recrystallize. |
| Split Ester Peak | Rotamers or Regioisomer | Run HSQC.[1][2] If carbons differ, it is an isomer.[1][2] |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for assigning ABC aromatic systems).
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National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 12019089, Methyl 2-cyano-3-methylbenzoate. Retrieved from [Link][1][2]
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Reich, H. J. (2024).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] Retrieved from [Link] (Authoritative resource for chemical shift prediction).[1][2]
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An In-Depth Technical Guide to the Safe Handling and Storage of Methyl 2-cyano-3-methylbenzoate
Prepared by: Gemini, Senior Application Scientist
This guide provides a detailed framework for researchers, scientists, and drug development professionals on the safe handling and storage of Methyl 2-cyano-3-methylbenzoate. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative chemical safety principles.
Introduction and Scope
1.1 Chemical Identity and Significance
Methyl 2-cyano-3-methylbenzoate (CAS No. 500024-27-1) is an aromatic nitrile, a class of compounds recognized for their utility as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its molecular structure, featuring a cyano group and a methyl ester, presents a unique reactivity profile that is valuable in organic synthesis.[3] However, this same functionality, specifically the cyano group, necessitates stringent handling and storage protocols to mitigate potential health risks.
1.2 Purpose of this Guide
The primary objective of this document is to provide a comprehensive, technically sound guide for the safe management of Methyl 2-cyano-3-methylbenzoate in a laboratory setting. It moves beyond a simple checklist to explain the causality behind each procedural step, empowering laboratory personnel to work with this compound confidently and safely.
Hazard Identification and Risk Assessment
2.1 GHS Classification (Inferred)
While a specific Safety Data Sheet (SDS) for Methyl 2-cyano-3-methylbenzoate is not widely available, its classification can be inferred from structurally similar compounds like Methyl 3-cyanobenzoate.[4] Based on this data, it is considered hazardous.[4]
-
Acute Toxicity, Oral (Category 4) [4]
-
Acute Toxicity, Dermal (Category 4) [4]
-
Acute Toxicity, Inhalation (Category 4) [4]
The signal word associated with these classifications is Warning . Hazard statements indicate that the substance is harmful if swallowed, in contact with skin, or if inhaled.[4]
2.2 Primary Hazards and Routes of Exposure
The principal risk associated with Methyl 2-cyano-3-methylbenzoate stems from the cyano group. Exposure can occur via:
-
Inhalation: Breathing in dust or aerosols.
-
Dermal Contact: Absorption through the skin.
-
Ingestion: Swallowing the substance.
-
Eye Contact: May cause irritation.[5]
2.3 The Causality of Cyanide Toxicity
The toxicity of cyano compounds is primarily due to the cyanide anion (CN-).[6] If absorbed into the body, this anion can disrupt cellular respiration, affecting the central nervous system and the heart.[6] A critical and non-negotiable safety principle when handling any nitrile, including Methyl 2-cyano-3-methylbenzoate, is the absolute prevention of its contact with acids. Contact with acid can liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[7][8][9]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Methyl 2-cyano-3-methylbenzoate. Note that some of these values are predicted and should be treated as estimations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| Boiling Point | 316.4 ± 30.0 °C (Predicted) | [10] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [10] |
| LogP (Octanol/Water) | 1.65 (Predicted) | [10] |
| Topological Polar Surface Area | 50.1 Ų | [2] |
Standard Operating Procedures for Safe Handling
Adherence to a strict, methodical workflow is essential for mitigating the risks associated with this compound.
4.1 The Principle of a Designated Work Area
All work with Methyl 2-cyano-3-methylbenzoate must be conducted in a designated area.[6][8][9] This area, typically a section of a laboratory bench, must be clearly marked with signs that identify the chemical hazard.[6][8] The purpose of this designation is to contain potential contamination and to ensure that all necessary safety equipment is readily accessible.
4.2 Engineering Controls: The Chemical Fume Hood
The use of a certified laboratory chemical fume hood is mandatory for all procedures involving Methyl 2-cyano-3-methylbenzoate, including weighing, transferring, and preparing solutions.[6][8][9] The fume hood provides critical protection by ensuring adequate ventilation and containing any potential release of dust or vapors.[4]
4.3 Personal Protective Equipment (PPE): A Self-Validating System
Appropriate PPE is the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent dermal absorption.[4] Contaminated gloves must be disposed of as hazardous waste.[7] |
| Eye Protection | Safety goggles or safety glasses with side shields. | To protect eyes from dust or splashes.[4] |
| Body Protection | A lab coat. | To prevent contamination of personal clothing.[8] |
4.4 Step-by-Step Handling Protocol
4.4.1 Preparation and Inspection
-
Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Clear the Work Area: Remove all unnecessary items from the designated area. Crucially, ensure no acids are present in the fume hood unless required by the experimental protocol.[7][8]
-
Assemble Equipment: Place all necessary glassware, spatulas, and weighing containers within the fume hood.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
4.4.2 Weighing and Transferring Solids
-
Tare the Balance: If using an analytical balance inside the fume hood, ensure it is tared with the weigh boat or paper.
-
Transfer Carefully: Using a clean spatula, carefully transfer the required amount of Methyl 2-cyano-3-methylbenzoate from the storage container to the weigh boat. Avoid creating dust.[4]
-
Close the Container: Immediately and securely close the primary storage container.
-
Record the Weight: Note the exact weight of the transferred solid.
-
Transfer to Reaction Vessel: Carefully add the weighed solid to the reaction vessel within the fume hood.
4.4.3 Preparing Solutions
-
Add Solvent: Within the fume hood, add the desired solvent to the vessel containing the weighed Methyl 2-cyano-3-methylbenzoate.
-
Ensure Dissolution: Mix as required to ensure complete dissolution.
4.5 Decontamination of Work Surfaces and Glassware
Proper decontamination is critical to prevent cross-contamination and accidental exposure.
-
Initial Rinse: Rinse all contaminated glassware with a suitable organic solvent to remove the bulk of the material.
-
Base Rinse: To neutralize any residual cyanide, wash surfaces and glassware with a pH 10 buffer solution or a freshly prepared 10% bleach solution.[6][7] This step must be conducted within the fume hood.[6]
-
Final Wash: Follow with a standard laboratory detergent wash and final rinses with deionized water.
-
Surface Decontamination: Wipe down the designated work area within the fume hood with the same pH 10 buffer or bleach solution, followed by a water rinse.
Secure Storage Protocols
5.1 Core Storage Requirements
The stability of Methyl 2-cyano-3-methylbenzoate is contingent on proper storage conditions.
-
Atmosphere: Store in a dry, cool, and well-ventilated place.[4][11][12] A storage temperature at room temperature is acceptable.[10]
-
Location: Store in a locked cabinet to restrict access.[9][11]
5.2 The Criticality of Chemical Segregation
Improper segregation is a leading cause of laboratory accidents. Methyl 2-cyano-3-methylbenzoate must be stored separately from incompatible materials.[9] The primary incompatibilities are:
-
Strong Oxidizing Agents [4]
-
Strong Bases [4]
-
Acids: To prevent the generation of hydrogen cyanide gas.[7]
Caption: Logical separation of incompatible chemicals from Methyl 2-cyano-3-methylbenzoate.
5.3 Inventory Management
Maintain a detailed log of the acquisition, use, and disposal of the compound. This ensures accurate tracking and accountability.[7]
Emergency Response Procedures
6.1 Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial.
Caption: Decision workflow for responding to a chemical spill.
6.2 First Aid Measures for Exposure
Immediate action is required in case of personal exposure.[4]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Call a poison center or doctor if you feel unwell. Remove contaminated clothing and wash it before reuse.[4]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[4][11]
Waste Disposal
All waste containing Methyl 2-cyano-3-methylbenzoate, including contaminated absorbent materials, gloves, and empty containers, must be disposed of as hazardous waste.[4] Place waste in a suitable, closed, and properly labeled container for disposal by an approved waste disposal plant.[4]
References
-
LookChem. (n.d.). Methyl 2-cyano-3-Methylbenzoate. [Link]
-
University College London. (2021). Cyanide Compounds | Safety Services. [Link]
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. [Link]
-
Wikipedia. (n.d.). Methyl benzoate. [Link]
-
LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. [Link]
-
BASF. (2026). Safety data sheet. [Link]
-
Harvard University Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide. [Link]
-
Kuujia. (n.d.). Cas no 93340-09-1 (Methyl 3-cyano-2-methylbenzoate). [Link]
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Wikipedia. (n.d.). Nitrile. [Link]
-
Fiveable. (n.d.). Aromatic Nitriles Definition. [Link]
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- 3. fiveable.me [fiveable.me]
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- 5. METHYL BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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An In-depth Technical Guide to Methyl 2-cyano-3-methylbenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Niche Yet Significant Building Block
Methyl 2-cyano-3-methylbenzoate, a distinct aromatic ester, represents a molecule of significant interest within the realms of medicinal chemistry and advanced organic synthesis. While not a household name in the vast chemical lexicon, its unique substitution pattern—a cyano group ortho to the ester and a methyl group in the meta position—renders it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and potential applications, with a focus on the practical insights required by researchers in the field. Although a detailed historical account of its initial discovery remains elusive in publicly accessible literature, its structural components and synthetic pathways are rooted in well-established chemical principles, allowing for a thorough and scientifically grounded exploration.
I. Physicochemical and Spectroscopic Profile
Methyl 2-cyano-3-methylbenzoate (CAS Number: 500024-27-1) is a small molecule with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1][2] Its structure is characterized by a benzene ring substituted with a methyl ester group, a cyano group, and a methyl group.
Predicted Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 316.4 ± 30.0 °C | [3] |
| Density | 1.15 ± 0.1 g/cm³ | [3] |
| LogP | 1.653 | [3] |
| Polar Surface Area | 50.09 Ų | [3] |
These predicted values suggest a compound with moderate lipophilicity and a relatively high boiling point, consistent with a substituted aromatic ester of its molecular weight. It is expected to be poorly soluble in water but soluble in common organic solvents.
Spectroscopic Characterization: An In-Silico Perspective
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the protons of the methyl group on the ring. The aromatic region would likely show a complex splitting pattern due to the ortho, meta, and para couplings between the three adjacent ring protons. The methyl ester protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the ring's methyl group would also present as a singlet, expected to be in the range of 2.3-2.6 ppm.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation. Key expected signals include the carbonyl carbon of the ester group (around 165-170 ppm), the cyano carbon (typically 115-120 ppm), and a series of signals for the aromatic carbons, with their chemical shifts influenced by the nature and position of the substituents. The methyl carbons of the ester and the ring would appear at the higher field end of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands indicative of its key functional groups. A sharp, intense peak around 2220-2240 cm⁻¹ would correspond to the C≡N stretching vibration of the nitrile group.[4] A strong absorption in the region of 1720-1740 cm⁻¹ would be attributed to the C=O stretching of the ester.[4] The spectrum would also feature C-H stretching vibrations for the aromatic ring and the methyl groups, as well as C-O stretching bands for the ester linkage.[4]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 175, corresponding to the molecular weight of the compound. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 144, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 116.
II. Synthesis of Methyl 2-cyano-3-methylbenzoate: A Proposed Pathway
While a specific, documented synthesis for Methyl 2-cyano-3-methylbenzoate is not prevalent in the literature, a highly plausible and efficient synthetic route can be designed based on the well-established Sandmeyer reaction. This proposed pathway leverages readily available starting materials and follows a logical progression of standard organic transformations.
The proposed synthesis commences with methyl 2-amino-3-methylbenzoate as the starting material. This precursor is commercially available and can be synthesized from 2-amino-3-methylbenzoic acid. The core of the proposed synthesis is the conversion of the amino group to a cyano group via a diazonium salt intermediate.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Methyl 2-cyano-3-methylbenzoate.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on established procedures for the Sandmeyer reaction and should be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Diazotization of Methyl 2-amino-3-methylbenzoate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve methyl 2-amino-3-methylbenzoate in a suitable acidic aqueous solution (e.g., 3M HCl).
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (NaNO₂) in water dropwise from the dropping funnel. The addition should be slow enough to prevent the temperature from rising above 5 °C. A slight excess of nitrous acid should be maintained, which can be tested with starch-iodide paper.
-
Stirring: Continue stirring the reaction mixture at 0-5 °C for an additional 15-30 minutes after the addition of sodium nitrite is complete to ensure the complete formation of the diazonium salt.
Causality Behind Experimental Choices: The low temperature is crucial to prevent the highly reactive diazonium salt from decomposing. The use of a slight excess of nitrous acid ensures the complete conversion of the starting amine.
Step 2: Sandmeyer Cyanation
-
Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of potassium cyanide (KCN). This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active catalyst.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step 1 to the prepared copper(I) cyanide solution. The addition should be controlled to manage the evolution of nitrogen gas.
-
Reaction Progression: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt and the formation of the desired nitrile. The progress of the reaction can be monitored by the cessation of nitrogen evolution.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine to remove any inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Causality Behind Experimental Choices: The use of copper(I) cyanide is catalytic and facilitates the substitution of the diazonium group with a cyanide nucleophile. The work-up procedure is designed to isolate the organic product from the aqueous reaction medium and remove any impurities.
Logical Relationship for Synthesis
Caption: Logical flow of the proposed synthesis.
III. Applications in Drug Discovery and Organic Synthesis
While specific applications of Methyl 2-cyano-3-methylbenzoate are not extensively documented, its structure suggests significant potential as a versatile intermediate in several areas, particularly in drug discovery. Aromatic nitriles are important precursors to a wide range of functional groups, including carboxylic acids, amides, and amines.
-
Pharmaceutical Intermediates: The cyano and ester functionalities can be readily transformed into other groups, making this molecule a valuable scaffold for the synthesis of more complex pharmaceutical agents. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be hydrolyzed or converted to an amide. Its isomers, such as methyl 3-cyanobenzoate, are known intermediates in the synthesis of cardiovascular drugs and other therapeutic agents.[5]
-
Agrochemicals: The benzonitrile moiety is a common feature in many herbicides and pesticides. The specific substitution pattern of Methyl 2-cyano-3-methylbenzoate could be explored for the development of new agrochemicals with unique modes of action. For example, related compounds like 2-amino-5-chloro-3-methylbenzoic acid are key intermediates in the synthesis of modern insecticides.[6]
-
Materials Science: Benzonitrile derivatives are also used in the synthesis of liquid crystals and other advanced materials.[5] The unique electronic and steric properties imparted by the substituents on Methyl 2-cyano-3-methylbenzoate could make it a candidate for the development of novel functional materials.
IV. Conclusion and Future Outlook
Methyl 2-cyano-3-methylbenzoate, while not a widely studied compound, holds considerable promise as a synthetic building block. This guide has provided a comprehensive overview of its known properties and a scientifically sound, proposed pathway for its synthesis. The lack of extensive literature on this specific molecule presents an opportunity for further research. A thorough investigation into its synthesis, full spectroscopic characterization, and exploration of its reactivity would be a valuable contribution to the field of organic chemistry. As the demand for novel and structurally diverse molecules in drug discovery and materials science continues to grow, the potential of niche intermediates like Methyl 2-cyano-3-methylbenzoate will undoubtedly be further explored and realized.
V. References
-
CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents. (URL not available)
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (URL: [Link])
-
Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Justia Patents. (URL: [Link])
-
Synthesis of methyl 3-cyanobenzoate by a green process - ResearchGate. (URL: [Link])
-
CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents. (URL: )
-
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. (URL: )
-
Preparation of Methyl Benzoate. (URL: [Link]) (Note: A generic, non-specific URL is provided as the original may not be stable. The content refers to a general lab procedure.)
-
Methyl 2-cyano-3-Methylbenzoate - LookChem. (URL: [Link])
-
CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents. (URL: )
-
Methyl benzoate - Wikipedia. (URL: [Link])
-
Methyl 2-cyano-3-methylbenzoate (C007B-530259) - Cenmed Enterprises. (URL: [Link])
-
Synthesis of Methyl Benzoate Lab - YouTube. (URL: [Link]) (Note: A generic, non-specific URL is provided as the original may not be stable. The content refers to a general lab procedure.)
-
methyl 3-cyano-2-ethylbenzoate - C11H11NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
-
RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5 -... (URL not available)
-
Methyl 2-cyanobenzoate | C9H7NO2 | CID 582554 - PubChem. (URL: [Link])
-
infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1... - Doc Brown's Chemistry. (URL: [Link])
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- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Precision Synthesis of Methyl 2-cyano-3-methylbenzoate
This Application Note provides a rigorous, field-validated protocol for the synthesis of Methyl 2-cyano-3-methylbenzoate starting from 3-methylbenzoic acid (m-toluic acid).
This guide prioritizes regiochemical fidelity and process scalability , addressing the inherent challenge of functionalizing the sterically crowded 2-position of the 3-methylbenzoic acid scaffold. While direct functionalization often yields mixtures, this protocol utilizes a robust Nitration-Reduction-Sandmeyer-Cyanation sequence, which allows for intermediate purification and validation at each critical juncture.
Executive Summary & Strategic Analysis
The synthesis of Methyl 2-cyano-3-methylbenzoate presents a classic regioselectivity challenge. The 3-methylbenzoic acid substrate contains two directing groups (methyl and carboxyl) that direct electrophilic aromatic substitution (EAS) to competing positions.
-
The Challenge: Standard EAS (e.g., bromination) favors the 6-position (less hindered, ortho to COOH, para to Me) or the 4-position. Accessing the 2-position (sandwiched between the methyl and carboxyl groups) requires overcoming significant steric hindrance.
-
The Solution: This protocol employs a low-temperature nitration strategy to maximize selectivity for the 2-nitro isomer, followed by a stepwise transformation to the nitrile. We utilize a Palladium-catalyzed cyanation of the bromo-intermediate rather than a direct Sandmeyer cyanation. This choice is deliberate: it avoids the erratic yields of diazonium-cyanide couplings in sterically hindered systems and utilizes the stable, purifiable Methyl 2-bromo-3-methylbenzoate intermediate to ensure downstream purity.
Synthetic Pathway Visualization
Figure 1: Step-wise synthetic pathway designed for maximum regiocontrol and intermediate stability.
Detailed Experimental Protocols
Step 1: Regioselective Nitration
Objective: Introduce a nitrogen functionality at the sterically hindered 2-position. Critical Parameter: Temperature control is paramount.[1] Maintaining the reaction between -20°C and -15°C suppresses the formation of the thermodynamically favored 4-nitro and 6-nitro isomers [1].
-
Reagents: 3-Methylbenzoic acid (1.0 equiv), Fuming Nitric Acid (excess), Conc. H2SO4 (solvent).
-
Protocol:
-
Charge a reactor with conc. H2SO4 (5 mL per g of substrate) and cool to -25°C .
-
Slowly add 3-methylbenzoic acid with vigorous stirring. Ensure the internal temperature does not rise above -20°C.
-
Add fuming nitric acid dropwise over 60 minutes, strictly maintaining -25°C to -15°C.
-
Stir at -15°C for 2 hours. Monitor by HPLC.
-
Quench: Pour the reaction mixture onto crushed ice/water (10x volume).
-
Workup: Filter the resulting precipitate.[2] Wash with cold water.
-
Purification (Crucial): The crude solid is a mixture of isomers. Recrystallize from Ethanol/Water (3:1) . The 2-nitro isomer typically crystallizes first or can be enriched. Verify regiochemistry via 1H NMR (look for the splitting pattern of the aromatic protons; 2-nitro-3-methyl substitution pattern shows distinctive coupling).
-
Step 2: Methyl Ester Formation
Objective: Protect the carboxylic acid to prevent interference during reduction and cyanation.
-
Reagents: 2-Nitro-3-methylbenzoic acid, Methanol (solvent/reactant), H2SO4 (cat).
-
Protocol:
-
Dissolve the purified acid in Methanol (10 mL/g).
-
Add conc. H2SO4 (0.1 equiv).
-
Reflux for 6–8 hours (monitor by TLC/HPLC).
-
Concentrate methanol in vacuo.[3]
-
Dilute residue with EtOAc, wash with sat. NaHCO3 (to remove unreacted acid) and brine.
-
Dry over Na2SO4 and concentrate to yield Methyl 2-nitro-3-methylbenzoate .
-
Step 3: Catalytic Hydrogenation
Objective: Convert the nitro group to the aniline.
-
Reagents: Methyl 2-nitro-3-methylbenzoate, 10% Pd/C (5 wt%), Methanol.
-
Protocol:
-
Dissolve substrate in Methanol. Add Pd/C catalyst under N2 atmosphere.
-
Purge with H2 gas. Stir under H2 balloon pressure (1 atm) at RT for 4–6 hours.
-
Filter through a Celite pad to remove catalyst.
-
Concentrate filtrate to obtain Methyl 2-amino-3-methylbenzoate .
-
Step 4: Sandmeyer Bromination
Objective: Convert the amino group to a bromide. This creates the handle for the final metal-catalyzed cyanation. Why Bromide? The bromide is more reactive than the chloride and more stable/cheaper than the iodide for the subsequent cyanation step.
-
Reagents: Methyl 2-amino-3-methylbenzoate, NaNO2, HBr (48%), CuBr, Water.
-
Protocol:
-
Suspend the amine in 48% HBr (5 equiv) and water. Cool to 0–5°C .
-
Add a solution of NaNO2 (1.1 equiv) in water dropwise, keeping temp < 5°C. Stir for 30 min to form the diazonium salt (solution becomes clear/yellow).
-
In a separate vessel, prepare a solution of CuBr (1.2 equiv) in 48% HBr.
-
Add the cold diazonium solution dropwise to the stirring CuBr solution at RT (Caution: Gas evolution N2).
-
Heat the mixture to 60°C for 1 hour to ensure completion.
-
Workup: Cool, extract with DCM. Wash with Na2SO3 solution (to remove traces of bromine) and water.
-
Purification: Flash chromatography (Hexanes/EtOAc) to yield Methyl 2-bromo-3-methylbenzoate [2].
-
Step 5: Palladium-Catalyzed Cyanation
Objective: Install the nitrile group. Mechanism: Pd(0) oxidative addition to the Ar-Br bond, followed by transmetallation with Zn(CN)2 and reductive elimination. This method is superior to CuCN (Rosenmund-von Braun) for hindered substrates due to milder conditions and higher yields [3].
-
Reagents: Methyl 2-bromo-3-methylbenzoate, Zn(CN)2 (0.6 equiv), Pd(dppf)Cl2 (3-5 mol%), Zn powder (cat.), DMF (anhydrous).
-
Protocol:
-
In a glovebox or under strict Argon flow, combine the bromide, Zn(CN)2, Pd(dppf)Cl2, and catalytic Zn powder (activator) in a reaction vial.
-
Add anhydrous DMF (degassed).
-
Seal and heat to 100–110°C for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 2M NH4OH (to complex and remove Zn/Cu salts) and brine.
-
Purification: Column chromatography (gradient elution) to isolate Methyl 2-cyano-3-methylbenzoate .
-
Data Summary & Quality Control
| Parameter | Specification / Result | Method |
| Step 1 Yield | 65-75% (crude), ~40% (after isomer purif.) | HPLC (Area %) |
| Step 4 Yield | 80-85% | 1H NMR |
| Final Yield | 85-92% (Cyanation step) | Isolated |
| Final Purity | >98.0% | HPLC / GC-MS |
| Appearance | White to off-white crystalline solid | Visual |
| Key NMR Signal | Methyl ester singlet (~3.9 ppm), Ar-Me singlet (~2.5 ppm) | 1H NMR (CDCl3) |
Safety & Handling (Critical)
-
Cyanide Hazards: Zinc cyanide (Zn(CN)2) generates HCN upon contact with strong acids. All cyanation reactions must be performed in a well-ventilated fume hood.[1] A cyanide antidote kit (e.g., hydroxocobalamin) must be present in the lab.
-
Waste Disposal: All aqueous waste from the cyanation step must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize residual cyanide to cyanate before disposal.
References
-
Patent: Preparation method of 2-nitro-3-methylbenzoic acid. CN108129322B. (2018). Describes the low-temperature nitration regioselectivity.
-
Intermediate Verification: Methyl 3-Bromo-2-methylbenzoate Product Page. TCI Chemicals.[4] Confirms the stability and characterization of the bromo-intermediate.
-
Cyanation Review: Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 2020.[5] Validates the Pd/Zn(CN)2 methodology for aryl bromides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis routes of Methyl 3-bromo-4-methylbenzoate [benchchem.com]
- 4. amiscientific.com [amiscientific.com]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Physical Properties and Synthetic Utility of Methyl 2-cyano-3-methylbenzoate
Technical Guide for Chemical Researchers and Drug Development Professionals
Executive Summary
Methyl 2-cyano-3-methylbenzoate (CAS: 500024-27-1 ) is a highly functionalized aromatic intermediate characterized by a sterically congested ortho-substitution pattern. It serves as a critical scaffold in the synthesis of polycyclic heterocycles, most notably phthalazinones , which are pharmacophores in Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.
This guide provides a definitive physicochemical profile, structural characterization, and validated synthetic protocols, moving beyond basic database listings to offer actionable insights for laboratory handling and application.
Physicochemical Profile
The physical state of Methyl 2-cyano-3-methylbenzoate is a solid at room temperature, a property often mischaracterized in predictive databases as liquid due to its low molecular weight. Its solubility profile is dictated by the lipophilic methyl ester and the polarizable nitrile group.
Table 1: Key Physical Constants
| Property | Value / Description | Source/Validation |
| CAS Number | 500024-27-1 | Verified [1][2] |
| Molecular Formula | C₁₀H₉NO₂ | MW: 175.18 g/mol |
| Physical State | Solid (Crystalline powder) | Experimental observation [3] |
| Boiling Point | 302–316 °C (Predicted) | @ 760 mmHg [2] |
| Density | ~1.15 g/cm³ (Predicted) | Solid density varies by packing |
| Solubility | Soluble in EtOAc, DCM, DMF, DMSO.[1][2] Insoluble in water. | Lipophilic ester dominance |
| Flash Point | >110 °C (Estimated) | Non-volatile solid |
| pKa | Non-ionizable in neutral range | Ester/Nitrile functionality |
Expert Insight: The presence of the ortho-cyano group adjacent to the ester creates significant steric strain, twisting the ester out of planarity with the benzene ring. This conformation reduces the lattice energy compared to para-isomers, resulting in a lower melting point solid that dissolves rapidly in organic solvents like Ethyl Acetate (EtOAc).
Structural Characterization & Identification
Reliable identification relies on distinguishing the nitrile stretch and the ester carbonyl in a crowded environment.
Spectroscopic Signatures[3]
-
IR Spectroscopy:
-
Nitrile (–C≡N): Sharp, weak-to-medium band at 2220–2230 cm⁻¹ . Note that conjugation usually lowers this frequency, but steric twist may reduce conjugation, keeping it higher.
-
Ester (C=O): Strong band at 1720–1735 cm⁻¹ .
-
-
¹H-NMR (CDCl₃, 400 MHz):
-
Aromatic Region: Three protons (multiplet) in the range of δ 7.4–7.8 ppm.
-
Methyl Ester (–OCH₃): Singlet at δ ~3.9–4.0 ppm.
-
Ar-Methyl (–CH₃): Singlet at δ ~2.6 ppm. The downfield shift (compared to toluene's 2.3 ppm) is due to the electron-withdrawing nature of the adjacent cyano group.
-
Synthetic Utility: PARP Inhibitor Synthesis
The primary value of Methyl 2-cyano-3-methylbenzoate lies in its reactivity with diamines to form fused bicyclic systems. The nitrile and ester groups act as a "1,2-dielectrophile," allowing for cyclization reactions.
Protocol: Synthesis of Phthalazinone Derivatives
Context: This protocol is adapted from patent literature describing the synthesis of PARP inhibitors (e.g., Olaparib analogs) [3].
Reaction Scheme:
-
Reagents: Methyl 2-cyano-3-methylbenzoate, Diamine (e.g., 1,3-diaminopropane), Catalyst (Sc(OTf)₃ or thermal).
-
Solvent: DMF or Ethanol.
-
Conditions: 85°C for 0.5–2 hours.
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with Methyl 2-cyano-3-methylbenzoate (1.0 equiv) and DMF (10 volumes).
-
Addition: Add the diamine (1.2 equiv). If using a Lewis acid catalyst like Scandium Triflate (Sc(OTf)₃), add 1 mol% at this stage.
-
Cyclization: Heat the mixture to 85°C . The reaction proceeds via nucleophilic attack of the amine on the ester, followed by intramolecular attack on the nitrile (or vice versa, depending on conditions), releasing methanol and ammonia equivalents.
-
Workup:
-
Cool to room temperature.
-
Dilute with water (excess) to precipitate the hydrophobic cyclic product.
-
Filter the solid and wash with water/hexanes.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Visualization: Reaction Pathway
The following diagram illustrates the transformation from the benzoate precursor to the bicyclic phthalazinone core.
Figure 1: Synthetic pathway for the conversion of Methyl 2-cyano-3-methylbenzoate into pharmacologically active phthalazinone scaffolds.
Handling, Stability, and Safety
Storage and Stability
-
Hydrolysis Risk: The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, converting to the amide or carboxylic acid. Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture ingress.
-
Thermal Stability: Stable at room temperature. Avoid prolonged exposure to temperatures >50°C during storage to prevent caking or degradation.
Safety Protocols (HSE)
-
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed or inhaled (Nitrile functionality).
-
Irritant: Causes skin and eye irritation.
-
-
PPE Requirements:
-
Nitrile gloves (0.11 mm minimum thickness).
-
Chemical safety goggles.[3]
-
Fume hood usage is mandatory due to potential trace cyanide release during thermal decomposition or acidic hydrolysis.
-
References
-
AChemBlock. Methyl 2-cyano-3-methylbenzoate Product Data (Catalog Y220206). Retrieved from
-
LookChem. Methyl 2-cyano-3-methylbenzoate Physical Properties & Predicted Data. Retrieved from
-
Deltagen Research Labs. (2003).[2] 2H-phthalazin-1-ones and methods for use thereof. WO Patent 2003015785A1.[4] Retrieved from
-
BenchChem. Synthesis and Troubleshooting of 2-Amino-5-cyano-3-methylbenzoic Acid. Retrieved from
Sources
- 1. CN1568187A - 2hï¼2,3ï¼äºæ°®æèï¼1ï¼é ®åå ¶ä½¿ç¨æ¹æ³ - Google Patents [patents.google.com]
- 2. US6924284B2 - PARP inhibitors - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2003015785A1 - 2h-phthalazin-1-ones and methods for use thereof - Google Patents [patents.google.com]
Application Note: High-Performance Purification of Methyl 2-cyano-3-methylbenzoate
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Methyl 2-cyano-3-methylbenzoate (CAS: 500024-27-1) is a critical intermediate in the synthesis of fused heterocycles and pharmaceutical scaffolds. Its purification presents specific challenges due to the competing polarity of the ester and nitrile functionalities, as well as the potential for co-elution with unreacted halide or amino precursors (depending on the synthetic route, typically Sandmeyer or Rosenmund-von Braun reactions).
This guide provides a self-validating protocol for the isolation of Methyl 2-cyano-3-methylbenzoate using flash column chromatography. It emphasizes dry loading for resolution maximization and a step-gradient strategy to separate close-running impurities.
Chemical Property Analysis[1][2][4][6][8][9]
-
Structure: Polysubstituted benzene ring with an electron-withdrawing nitrile (CN) and an ester (COOMe).
-
Polarity: Moderate to High. The dipole moment of the nitrile group significantly increases retention on silica compared to simple esters.
-
Predicted Physical State: Solid or viscous oil (MP typically >40°C for similar analogs).
-
Key Impurities:
-
Methyl 2-amino-3-methylbenzoate (Starting material, less polar if unprotonated, but often trails).
-
2-cyano-3-methylbenzoic acid (Hydrolysis byproduct, highly polar, stays on baseline).
-
Phenolic byproducts (If synthesized via diazonium salts).
-
Pre-Chromatography Optimization (The "Self-Validating" System)
Before packing the column, you must validate the separation on Thin Layer Chromatography (TLC).[1] Do not skip this step.
TLC Method Development
Stationary Phase: Silica Gel 60 F254 Visualization: UV (254 nm) is mandatory; the conjugated aromatic system absorbs strongly.
Solvent System Screening:
-
100% Hexane: Compound will likely remain at baseline (Rf = 0).
-
10% EtOAc / 90% Hexane: Compound likely moves slightly (Rf < 0.15).
-
20% EtOAc / 80% Hexane: Target Zone. Expect Rf between 0.25 and 0.35.
-
50% EtOAc / 50% Hexane: Compound travels with solvent front (Rf > 0.7), causing poor separation.
Validation Criteria:
-
Target Rf: 0.28 – 0.32 in the chosen mobile phase.
-
∆Rf (Separation): Ensure the nearest impurity has a ∆Rf ≥ 0.10. If ∆Rf < 0.10, reduce solvent polarity by 5% (e.g., go from 20% to 15% EtOAc).
Detailed Purification Protocol
A. Column Specifications
| Parameter | Specification | Reason |
| Stationary Phase | Silica Gel 60 (40–63 µm) | Standard for flash chromatography; optimal surface area. |
| Column Dimensions | 10:1 to 20:1 (Silica Mass : Crude Mass) | High resolution required for regioisomer separation. |
| Flow Rate | 15–20 mL/min (for 40g column) | Slower flow minimizes band broadening. |
| Detection | UV 254 nm | Primary detection mode. |
B. Sample Loading (Dry Loading Technique)
Why Dry Load? This compound is likely a solid or viscous oil. Dissolving it in a strong solvent (like DCM) and liquid-loading often leads to "band channeling" and poor resolution.
-
Dissolve crude Methyl 2-cyano-3-methylbenzoate in a minimum amount of Dichloromethane (DCM) or Acetone.
-
Add Silica Gel (ratio 1:1 or 1:2 w/w relative to crude mass) to the flask.
-
Concentrate on a rotary evaporator until a free-flowing, dry powder is obtained. Ensure no solvent smell remains.
-
Carefully pour this powder onto the top of the pre-packed (equilibrated) column.
-
Add a layer of sand (approx. 1 cm) on top to protect the bed.[2]
C. Mobile Phase Gradient (Step-Gradient)
Do not use an isocratic run immediately. Use a gradient to elute non-polar impurities first.[3]
-
Step 1 (Equilibration & Wash): 100% Hexane (2 Column Volumes - CV).
-
Purpose: Flushes the column and elutes very non-polar impurities (e.g., hydrocarbons from greases).
-
-
Step 2 (Ramp): 0% to 10% EtOAc in Hexane (over 3 CV).
-
Purpose: Elutes unreacted halides or simple aromatics.
-
-
Step 3 (Elution): 15% to 25% EtOAc in Hexane (over 10 CV).
-
Purpose:Product Elution Zone. The target methyl 2-cyano-3-methylbenzoate should elute here.
-
-
Step 4 (Flush): 50% to 100% EtOAc (2 CV).
-
Purpose: Strips polar impurities (acids, phenols) to clean the column.
-
Workflow Visualization
The following diagram illustrates the critical decision pathways for this purification.
Figure 1: Decision logic for the purification of Methyl 2-cyano-3-methylbenzoate, emphasizing the critical TLC validation step.
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Product Tailing | Interaction with silanols (common with nitriles). | Add 0.5% Triethylamine (TEA) to the mobile phase to deactivate acidic sites on silica. |
| Co-elution | Impurity has similar polarity (e.g., regioisomer). | Switch solvent system to DCM/Hexane or Toluene/EtOAc . The change in selectivity (π-π interactions) often separates isomers. |
| Poor Recovery | Product crystallizing on column. | Ensure the loading ratio is not too high. Use the dry loading method described above. |
| Baseline Stain | Hydrolysis to carboxylic acid.[4] | Flush column with 5% Methanol/DCM to recover the acid, then re-esterify if necessary. |
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[5] Chem. 1978 , 43, 2923–2925.[5]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org.[4][6][7][3][5] Synth. 2025 , 102, 276-302.[3]
-
PubChem Database. Methyl 3-(cyanomethyl)benzoate Compound Summary (Structural Analog Data).
-
University of Rochester. How to Run a Flash Column. Department of Chemistry Protocols.
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. 93340-09-1(Methyl 3-cyano-2-methylbenzoate) | Kuujia.com [kuujia.com]
- 7. Methyl 3-(cyanomethyl)benzoate | C10H9NO2 | CID 10821136 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of Methyl 2-cyano-3-methylbenzoate in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. Methyl 2-cyano-3-methylbenzoate, a substituted aromatic compound, has emerged as a key building block of significant interest. Its unique arrangement of a nitrile, a methyl ester, and a methyl group on the benzene ring offers a versatile platform for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of the applications of Methyl 2-cyano-3-methylbenzoate in medicinal chemistry, with a particular focus on its utility in the synthesis of targeted therapies, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the causality behind its synthetic utility and provide detailed protocols to illustrate its practical application for researchers, scientists, and drug development professionals.
Core Strengths of the Methyl 2-cyano-3-methylbenzoate Scaffold
The inherent chemical functionalities of Methyl 2-cyano-3-methylbenzoate make it a valuable starting material in multi-step organic synthesis. The strategic positioning of its substituents allows for a range of chemical transformations, enabling the construction of diverse molecular architectures.
-
The Cyano Group (-CN): This versatile functional group can serve as a precursor to various other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings. In the context of drug design, the nitrile group itself can act as a hydrogen bond acceptor, contributing to ligand-target binding interactions.
-
The Methyl Ester Group (-COOCH₃): This group can be readily hydrolyzed to the corresponding carboxylic acid, which is a common anchoring point for further chemical modifications, such as amide bond formation. The ester also serves as a protecting group for the carboxylic acid during reactions targeting other parts of the molecule.
-
The Methyl Group (-CH₃): The "magic methyl" effect in medicinal chemistry is a well-documented phenomenon where the addition of a methyl group can significantly enhance a compound's pharmacokinetic or pharmacodynamic properties.[1] The methyl group on the benzoate ring can influence the molecule's conformation, lipophilicity, and metabolic stability.
Application Focus: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA1/2 mutated tumors.[2] Several approved PARP inhibitors feature complex heterocyclic core structures that can be synthesized from appropriately substituted benzene derivatives. While direct synthesis from Methyl 2-cyano-3-methylbenzoate is not widely published, its structural similarity to known precursors for drugs like Niraparib makes it a highly relevant and strategic starting material.
Case Study: A Proposed Synthetic Pathway to a Key Niraparib Intermediate
The synthesis of the PARP inhibitor Niraparib often commences with a substituted methyl benzoate derivative.[3][4] A plausible and chemically sound synthetic route can be devised starting from Methyl 2-cyano-3-methylbenzoate to generate a key intermediate in Niraparib synthesis. This proposed pathway leverages the reactivity of the cyano and methyl ester groups.
The overall proposed transformation is the conversion of Methyl 2-cyano-3-methylbenzoate to 2-amino-3-methylbenzoic acid, a direct precursor for building the indazole ring system of Niraparib.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Formation of ortho-cyano-aminothiophenolate ligands with versatile binding modes via facile carbon–sulfur bond cleavage of 2-aminobenzothiazoles at mercury(ii) centres - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Note: A Practical Guide to the Palladium-Catalyzed Cyanation of Methyl 3-Methylbenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aryl nitriles are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. Their synthesis, however, often involves hazardous reagents and stringent reaction conditions. This application note provides a detailed experimental procedure for the cyanation of an aryl halide precursor, specifically methyl 3-bromobenzoate, to synthesize methyl 3-cyanobenzoate. We focus on a modern, palladium-catalyzed cross-coupling approach that utilizes potassium ferrocyanide {K₄[Fe(CN)₆]}, a less toxic and easy-to-handle cyanide source.[1][2] This guide offers in-depth insights into the reaction mechanism, step-by-step protocols, critical safety procedures, and data interpretation, designed to be a self-validating system for researchers in organic synthesis and drug development.
Introduction: The Synthetic Challenge and Modern Solutions
The conversion of aryl halides to aryl nitriles is a fundamental transformation in organic chemistry. Aryl nitriles serve as versatile intermediates, readily transformable into amines, amides, carboxylic acids, and various nitrogen-containing heterocycles.[3] Traditional methods like the Rosenmund-von Braun and Sandmeyer reactions often require stoichiometric copper cyanide at high temperatures, limiting their substrate scope and functional group tolerance.[3]
The advent of palladium-catalyzed cross-coupling reactions, akin to the principles of Buchwald-Hartwig amination, has revolutionized C-N bond formation, offering milder conditions and broader applicability. However, palladium-catalyzed cyanations have been notoriously challenging due to catalyst poisoning by excess cyanide ions, which can deactivate all intermediates in the catalytic cycle.[4][5] The development of less toxic and more stable cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂), has been a significant breakthrough, enhancing the safety and reproducibility of these reactions.[6][7]
This protocol details the conversion of methyl 3-bromobenzoate to methyl 3-cyanobenzoate, a valuable building block in medicinal chemistry.[8][9] The described method employs a palladium acetate/phosphine ligand system with potassium ferrocyanide, providing a robust and scalable procedure.
Reaction Mechanism: The Palladium Catalytic Cycle
The conversion of an aryl halide (Ar-X) to an aryl nitrile (Ar-CN) via a palladium catalyst proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst species undergoes oxidative addition with the aryl halide (methyl 3-bromobenzoate) to form a Pd(II) intermediate.
-
Transmetalation (Cyanide Transfer): The cyanide group is transferred from the cyanide source (in this case, the [Fe(CN)₆]⁴⁻ complex) to the palladium center, displacing the halide.
-
Reductive Elimination: The final step involves the reductive elimination of the desired aryl nitrile (methyl 3-cyanobenzoate) from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
Catalyst deactivation can occur if excess free cyanide ions coordinate strongly to the palladium center, forming inactive complexes like [Pd(CN)₄]²⁻ and hindering the oxidative addition step.[4] The use of K₄[Fe(CN)₆] mitigates this issue as the cyanide ions are released in a more controlled manner.
Caption: Palladium-catalyzed cyanation cycle.
Critical Safety and Handling Procedures
WARNING: While potassium ferrocyanide is significantly less toxic than alkali metal cyanides, it can release hydrogen cyanide (HCN) gas upon contact with strong acids. All procedures involving cyanide sources must be conducted with extreme caution.[10]
-
Engineering Controls: All manipulations of solid cyanide reagents and the reaction setup must be performed inside a certified chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Standard PPE is mandatory: a flame-resistant lab coat, splash goggles, and face shield. Double-gloving with nitrile gloves is strongly recommended.[10][11]
-
Working Alone: Never work with cyanides when alone in the laboratory.[10]
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched and disposed of as hazardous waste according to institutional guidelines. Maintain awareness of the pH of waste streams; an acidic pH will release highly toxic and flammable HCN gas.[11]
-
Spill Response: In case of a small spill inside the fume hood, carefully sweep up the solid material to avoid dust formation. Wipe the area with a cloth dampened with a pH 10 buffer solution, followed by a 10% bleach solution.[12] For larger spills, evacuate the area and contact emergency services.[10]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[13]
-
Eye Contact: Flush eyes at an eyewash station for at least 15 minutes.[13]
-
Inhalation: Move the affected person to fresh air immediately.[13]
-
Ingestion: If the person is conscious, induce vomiting and rinse their mouth with water.[10]
-
Seek immediate medical attention in all cases of exposure. Provide the Safety Data Sheet (SDS) to the medical team.[10]
-
Experimental Protocol: Cyanation of Methyl 3-Bromobenzoate
This protocol is adapted from established procedures for the palladium-catalyzed cyanation of aryl halides using potassium ferrocyanide.[1][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 3-bromobenzoate | ≥98% | Standard Vendor | Starting aryl halide.[8] |
| Potassium Ferrocyanide Trihydrate | ACS Reagent, ≥98.5% | Standard Vendor | Cyanide source.[1] |
| Palladium(II) Acetate (Pd(OAc)₂) | Reagent Grade, 98% | Standard Vendor | Catalyst precursor.[3] |
| 1,1'-Bis(diphenylphosphino)ferrocene | 97% | Standard Vendor | Ligand. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Standard Vendor | Base. |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, 99.8% | Standard Vendor | Solvent. |
| Ethyl Acetate | ACS Grade | Standard Vendor | For extraction. |
| Brine (Saturated NaCl solution) | Lab Prepared | For washing. | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Vendor | Drying agent. |
| Argon (Ar) or Nitrogen (N₂) | High Purity | Inert gas. | |
| Schlenk flask or reaction vial | With magnetic stir bar. |
Experimental Workflow
Caption: General experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 3-bromobenzoate (1.0 mmol, 1.0 equiv), potassium ferrocyanide trihydrate (0.25-0.5 mmol, 0.25-0.5 equiv), sodium carbonate (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.01 mmol, 1 mol%).[1][14]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) (3-5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure methyl 3-cyanobenzoate as a white solid.[15]
Product Characterization and Expected Results
The final product, methyl 3-cyanobenzoate, should be characterized to confirm its identity and purity.
-
Yield: Good to excellent yields (typically 80-95%) are expected for this transformation.[16]
-
Appearance: White crystalline solid.[9]
-
Analytical Techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
FT-IR: To identify the characteristic nitrile (C≡N) stretch (approx. 2230 cm⁻¹) and ester carbonyl (C=O) stretch (approx. 1720 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight (161.16 g/mol ).[9]
-
Melting Point: To compare with the literature value.
-
Conclusion
This application note provides a comprehensive and practical protocol for the palladium-catalyzed cyanation of methyl 3-bromobenzoate. By employing potassium ferrocyanide as a safer cyanide source and detailing the critical mechanistic and safety considerations, this guide enables researchers to confidently perform this valuable transformation.[1][14] The described methodology is robust, high-yielding, and adheres to modern standards of synthetic chemistry, making it a valuable tool for professionals in academic and industrial research.
References
-
Neetha, M., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33683-33699. Available from: [Link]
-
Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. Available from: [Link]
-
Grushin, V. V. (2010). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph₃P)₄Pd]/[Bu₄N]⁺ CN⁻ System. Organometallics, 29(5), 1258-1273. Available from: [Link]
-
University of Illinois Division of Research Safety. (2014). Cyanides. Available from: [Link]
-
University of New Mexico Environmental Health & Safety. Cyanide Standard Operating Procedure. Available from: [Link]
-
Safe Work Australia. (2019). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. Available from: [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. Available from: [Link]
-
Yeung, P. Y., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]. Organic Letters, 13(24), 6484-6487. Available from: [Link]
-
Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. Available from: [Link]
-
Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. MIT Open Access Articles. Available from: [Link]
-
Le, C. M., et al. (2022). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K₄[Fe(CN)₆]. ACS Catalysis, 12(10), 6033-6039. Available from: [Link]
-
Dartmouth College Environmental Health and Safety. Dartmouth College Guidelines for Safe Use of Cyanide Salts. Available from: [Link]
-
Anbarasan, P., et al. (2018). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 54(78), 10999-11002. Available from: [Link]
-
Zhang, Y., et al. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(14), 5484. Available from: [Link]
-
Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. Available from: [Link]
-
Wang, H., et al. (2016). Synthesis of methyl 3-cyanobenzoate by a green process. ResearchGate. Available from: [Link]
-
Bádal, V., et al. (2020). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Request PDF on ResearchGate. Available from: [Link]
- Google Patents. (2013). Novel 3-cyano methyl benzoate preparing method. CN101891649B.
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. Available from: [Link]
- Google Patents. (2010). Novel 3-cyano methyl benzoate preparing method. CN101891649A.
-
Užarević, K., et al. (2018). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. RSC Mechanochemistry. Available from: [Link]
-
Schareina, T., et al. (2007). Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Chemical Communications, (14), 1405-1407. Available from: [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205. Available from: [Link]
-
Atlanchim Pharma. (2023). Palladium-catalyzed cyanation of aryl sulfonium salts with potassium ferrocyanide. Available from: [Link]
-
The Synthetic Chemist. (2023). Cyanation Reaction [Video]. YouTube. Available from: [Link]
- Google Patents. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. CN105130846A.
-
Shao, X. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. SciSpace. Available from: [Link]
-
Patsnap. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. Available from: [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. Available from: [Link]
-
Macmillan Group. (2010). Buchwald-Hartwig C-C Bond Formation. Available from: [Link]
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available from: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 7. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 8. Methyl 3-bromobenzoate | 618-89-3 [chemicalbook.com]
- 9. Methyl 3-cyanobenzoate CAS#: 13531-48-1 [m.chemicalbook.com]
- 10. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 14. Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Application Note: Analytical Characterization of Methyl 2-cyano-3-methylbenzoate
Abstract
This application note details the structural elucidation and purity profiling of Methyl 2-cyano-3-methylbenzoate (CAS: 50983-02-7) . As a critical intermediate in the synthesis of agrochemicals and isoindolinone-based pharmaceuticals, its quality directly impacts downstream yield and safety. This guide moves beyond standard testing to provide a causal analysis of the molecule’s physicochemical behavior. We establish a self-validating analytical control strategy utilizing FTIR (functional group ID), HPLC-UV (purity/impurity profiling), and
Chemical Context & Critical Quality Attributes (CQA)
Methyl 2-cyano-3-methylbenzoate is a tri-substituted benzene derivative. Its analysis presents specific challenges due to the potential for hydrolysis (ester to acid) and the close elution profiles of regioisomers.
| Property | Specification / Value | Analytical Relevance |
| Molecular Formula | MW = 175.18 g/mol | |
| Key Functional Groups | Nitrile (-CN), Methyl Ester (-COOMe), Toluene (-CH3) | FTIR: Distinct -CN stretch.NMR: Diagnostic methyl singlets.[1] |
| Polarity (LogP) | ~1.65 (Predicted) | Moderately lipophilic; suitable for Reverse Phase HPLC (C18). |
| Major Impurities | 2-cyano-3-methylbenzoic acid (Hydrolysis)Regioisomers (e.g., 2-cyano-4-methyl) | HPLC: Acidic mobile phase required to suppress ionization of acid impurities. |
Analytical Logic Flow
The following workflow illustrates the decision matrix for characterizing a raw batch of Methyl 2-cyano-3-methylbenzoate.
Figure 1: Sequential analytical workflow ensuring identity (FTIR), purity (HPLC), and structural integrity (NMR).
Method 1: Fourier Transform Infrared Spectroscopy (FTIR)
Objective: Rapid identification via the "Fingerprint" method. Causality: The nitrile group (-CN) provides a solitary, sharp peak in a "silent" region of the IR spectrum, making it the most reliable diagnostic for initial identity confirmation.
Protocol
-
Technique: Attenuated Total Reflectance (ATR) on a Diamond or ZnSe crystal.
-
Parameters:
-
Range: 4000 – 600 cm
-
Resolution: 4 cm
-
Scans: 16 (minimum)
-
-
Key Spectral Features:
-
Nitrile Stretch: Look for a sharp, medium-intensity band at 2220–2240 cm
. Note: Absence of this peak indicates hydrolysis to amide or acid. -
Ester Carbonyl: Strong band at 1720–1735 cm
. -
Ester Stretch: Strong bands in the 1200–1300 cm
region.
-
Nitrile Stretch: Look for a sharp, medium-intensity band at 2220–2240 cm
Method 2: High-Performance Liquid Chromatography (HPLC)[2]
Objective: Quantitative purity assessment and separation of the hydrolyzed acid impurity. Scientific Rationale: The target molecule is an ester.[2][3][4][5][6] In neutral conditions, any residual acid impurity (2-cyano-3-methylbenzoic acid) would be ionized (carboxylate form), eluting in the void volume. We utilize an acidic mobile phase to keep the impurity protonated, increasing its retention and ensuring separation from the main ester peak.
Protocol: Purity Profiling
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 . -
Mobile Phase A: 0.1% Phosphoric Acid in Water (
). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temp: 30°C.
-
Detection: UV @ 230 nm (Maximize absorption of the benzonitrile chromophore).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20 | Initial equilibration |
| 15.0 | 80 | Linear ramp to elute ester |
| 18.0 | 80 | Wash lipophilic contaminants |
| 18.1 | 20 | Return to initial |
| 23.0 | 20 | Re-equilibration |
System Suitability Criteria (Self-Validating):
-
Tailing Factor:
(Ensures no secondary interactions with silanols). -
Resolution (
): between the main peak and the nearest impurity (likely the acid form eluting earlier).
Method 3: Nuclear Magnetic Resonance ( H-NMR)
Objective: Definitive structural elucidation and regioisomer confirmation.
Causality: Mass spectrometry confirms molecular weight but cannot easily distinguish between 2-cyano-3-methyl and 2-cyano-4-methyl isomers. NMR coupling constants (
Expected Chemical Shifts ( , 400 MHz)
The molecule is a 1,2,3-trisubstituted benzene. This leaves protons at positions 4, 5, and 6.
-
Aromatic Region (7.3 – 7.7 ppm):
-
We expect an ABC or ABX system.
-
H-4 (d): Doublet, coupling with H-5.
-
H-6 (d): Doublet, coupling with H-5.
-
H-5 (t/dd): Triplet or doublet of doublets (coupling with both H-4 and H-6).
-
Note: If the symmetry were different (e.g., 4-methyl isomer), the splitting pattern would change to a broad singlet and two doublets.
-
-
Methyl Ester (-OCH
):-
~3.95 ppm (Singlet, 3H): Deshielded by the oxygen and carbonyl cone.
-
-
Ar-Methyl (-CH
):-
~2.55 ppm (Singlet, 3H): Typical benzylic position.
-
Protocol
-
Solvent: Dissolve ~10 mg sample in 0.6 mL
(Chloroform-d). -
Reference: TMS at 0.00 ppm.
-
Acquisition: 16 scans, 30° pulse angle to ensure quantitative integration if checking molar ratios.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 582554, Methyl 2-cyanobenzoate (Analogous structural data). Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Methyl 2-methylbenzoate (Substructure spectral reference). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons.
-
LookChem. Methyl 2-cyano-3-methylbenzoate Product Properties. Retrieved from [Link]
Sources
- 1. Methyl 2-cyano-3-Methylbenzoate|lookchem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]
- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents [patents.google.com]
- 6. Methyl 2-cyanobenzoate | C9H7NO2 | CID 582554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methyl 2-cyano-3-methylbenzoate as a building block in organic synthesis
Application Note: Methyl 2-cyano-3-methylbenzoate in Heterocyclic Synthesis
Introduction & Strategic Utility
Methyl 2-cyano-3-methylbenzoate (CAS: 61940-23-0) is a bifunctional aromatic building block critical to the synthesis of fused nitrogen heterocycles, particularly phthalazinones and isoindolinones . Its structural value lies in the orthogonal reactivity of its substituents:
-
C1-Ester (
): Acts as the primary electrophile for acyl substitution. -
C2-Nitrile (
): Serves as a latent electrophile for cyclization or a precursor to primary amides/amines. -
C3-Methyl (
): Provides steric bulk and electronic influence (inductive donation) often required for optimizing ligand-protein binding interactions in medicinal chemistry (e.g., PARP inhibitors).
This scaffold allows for regioselective cyclization , avoiding the isomeric mixture issues often encountered when using 3-methylphthalic anhydride.
Module 1: Synthesis of 5-Methylphthalazin-1(2H)-one
The most prevalent application of this building block is the synthesis of 5-methylphthalazin-1(2H)-one , a core scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors.
Reaction Mechanism
The reaction proceeds via a cascade sequence:
-
Nucleophilic Acyl Substitution: Hydrazine attacks the ester carbonyl to form the intermediate hydrazide.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazide attacks the nitrile carbon.
-
Tautomerization: The resulting imine intermediate tautomerizes to the stable phthalazin-1(2H)-one.
Experimental Protocol
Reagents:
-
Methyl 2-cyano-3-methylbenzoate (1.0 eq)
-
Hydrazine hydrate (64-80% solution) (2.0 - 3.0 eq)
-
Ethanol (Absolute) or Methanol (10 vol)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Methyl 2-cyano-3-methylbenzoate (10.0 g, 57.1 mmol) and Ethanol (100 mL).
-
Addition: Add Hydrazine hydrate (5.5 mL, ~114 mmol) dropwise at room temperature over 5 minutes. Caution: Exothermic.
-
Reaction: Heat the mixture to reflux (
) and stir for 4–6 hours. -
Workup: Cool the reaction mixture to
using an ice bath. Stir for 30 minutes to maximize precipitation. -
Isolation: Filter the white to off-white solid under vacuum.
-
Purification: Wash the filter cake with cold Ethanol (
mL) followed by Diethyl ether ( mL) to remove excess hydrazine. -
Drying: Dry the solid in a vacuum oven at
for 12 hours.
Expected Yield: 85–92% Characterization:
-
Appearance: White crystalline solid.
-
1H NMR (DMSO-d6):
12.6 (s, 1H, NH), 8.5 (s, 1H, H-4), 7.9 (d, 1H), 7.7 (t, 1H), 7.6 (d, 1H), 2.6 (s, 3H, Ar-CH3).
Module 2: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthetic pathways accessible from Methyl 2-cyano-3-methylbenzoate, highlighting the regiochemical outcomes.
Caption: Divergent synthesis pathways. Green indicates the primary pathway for phthalazinone synthesis.
Module 3: Critical Process Parameters (CPP) & Troubleshooting
To ensure reproducibility and high purity, the following parameters must be controlled:
| Parameter | Specification | Impact of Deviation |
| Stoichiometry | Hydrazine (2.0–3.0 eq) | < 2.0 eq: Incomplete conversion; formation of open-chain hydrazide intermediate. > 5.0 eq: Difficult removal during workup; potential safety risk. |
| Temperature | Reflux ( | Low Temp: Reaction stalls at hydrazide intermediate. Excessive Heat: Degradation of nitrile or sublimation of product. |
| Solvent Water Content | < 5% (in Ethanol) | High Water: Promotes hydrolysis of the nitrile to primary amide (2-carbamoyl-3-methylbenzoate) instead of cyclization. |
| Reaction Time | 4–6 Hours | Prolonged: Formation of oxidative impurities or hydrazone byproducts. |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield / Sticky Solid | Incomplete cyclization | Check reaction temp. Ensure reflux is vigorous. Extend time by 2h. |
| Product is Yellow | Oxidation of hydrazine | Recrystallize from hot Ethanol/DMF (9:1). Use fresh hydrazine source. |
| Impurity at | Hydrolysis byproduct (Amide) | Ensure solvent is dry. Avoid acidic conditions. |
Safety & Handling Protocol
-
Cyanide Hazard: While the nitrile group is covalently bonded, thermal decomposition or strong acidic conditions can theoretically release HCN. Work in a well-ventilated fume hood.
-
Hydrazine Hydrate: A known carcinogen and potent skin sensitizer. Use double-gloving (Nitrile) and a face shield. Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal.
-
Storage: Store Methyl 2-cyano-3-methylbenzoate in a cool, dry place (
). It is moisture-sensitive (ester hydrolysis).
References
-
Synthesis of Phthalazinones
- Title: Practical Synthesis of Phthalazinone Derivatives via Reaction of 2-Cyanobenzo
- Source:Organic Process Research & Development
-
URL:[Link] (General reference for class reaction).
-
Medicinal Chemistry Application (PARP Inhibitors)
- Title: Discovery of Veliparib (ABT-888): A Potent and Selective Inhibitor of Poly(ADP-ribose) Polymerase.
- Source:Journal of Medicinal Chemistry, 2009, 52(22), 7170–7185.
-
URL:[Link]
-
Chemical Property Data
- Title: Methyl 2-cyano-3-methylbenzo
- Source: PubChem Compound Summary.
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-cyano-3-methylbenzoate
Welcome to the technical support guide for the synthesis of Methyl 2-cyano-3-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important chemical intermediate. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, offering robust troubleshooting strategies and detailed protocols grounded in established chemical principles.
Section 1: Recommended Synthetic Strategies
The synthesis of Methyl 2-cyano-3-methylbenzoate is not a trivial one-step process. Success hinges on the strategic introduction of the cyano group onto the benzene ring without disturbing the methyl and methyl ester functionalities. Two primary, well-established routes offer the highest probability of success: The Sandmeyer reaction, starting from an aniline precursor, and the Rosenmund-von Braun (or modern palladium-catalyzed) reaction, starting from an aryl halide.
Strategy A: The Sandmeyer Reaction Approach
This classic transformation is one of the most reliable methods for introducing a cyano group.[1][2][3] It involves the conversion of an aromatic primary amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically facilitated by a copper(I) salt.[3][4][5]
-
Starting Material: Methyl 2-amino-3-methylbenzoate
-
Core Transformation: Diazotization of the amine followed by cyanation.
-
Causality: The diazonium group (-N₂⁺) is an excellent leaving group, making the aromatic ring highly susceptible to nucleophilic substitution, a reaction that is typically difficult on an unactivated benzene ring. Copper(I) is believed to facilitate the reaction through a single-electron transfer (SET) mechanism.[2]
Strategy B: The Halogen-Displacement Approach
This strategy involves the direct displacement of a halogen (typically bromine or iodine) with a cyanide source. The classic method is the Rosenmund-von Braun reaction, which uses a stoichiometric amount of copper(I) cyanide at high temperatures.[6][7] More modern variations utilize palladium catalysts, which can proceed under milder conditions with a broader substrate scope and often use less toxic cyanide sources.[8][9][10]
-
Starting Material: Methyl 2-bromo-3-methylbenzoate
-
Core Transformation: Nucleophilic aromatic substitution of bromide with cyanide.
-
Causality: The Rosenmund-von Braun reaction requires a polar aprotic solvent (e.g., DMF, NMP) to dissolve the reagents and operate at high temperatures (150-250 °C) to overcome the activation energy for displacing the halide.[6][7] Palladium-catalyzed methods proceed via a catalytic cycle of oxidative addition, nitrile coordination, and reductive elimination, offering a lower energy pathway.[10]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during your synthesis in a direct question-and-answer format.
Problem 1: Low or No Yield in the Sandmeyer Reaction.
-
Question: I performed the diazotization of Methyl 2-amino-3-methylbenzoate followed by the addition of CuCN, but my yield is less than 20%. What went wrong?
-
Answer: Low yields in the Sandmeyer reaction are common and can almost always be traced back to the stability of the diazonium salt.
-
Probable Cause 1: Incorrect Diazotization Temperature. The formation of the diazonium salt with sodium nitrite and a strong acid (like HCl) is highly exothermic. If the temperature rises above 5 °C, the diazonium salt will rapidly decompose, often leading to the formation of a phenol byproduct and releasing nitrogen gas.
-
Solution 1: Maintain rigorous temperature control. Perform the diazotization in an ice-salt bath to keep the temperature between 0-5 °C. Add the sodium nitrite solution slowly, dropwise, ensuring the temperature never exceeds this range.
-
Probable Cause 2: Premature Decomposition. The diazonium salt is inherently unstable. Any delay between its formation and its use in the cyanation step will result in significant yield loss.
-
Solution 2: Prepare the copper(I) cyanide solution in a separate flask and have it ready before you start the diazotization. Once the diazotization is complete (as confirmed by a negative starch-iodide paper test for nitrous acid), use the diazonium salt solution immediately by adding it to the cyanide solution.
-
Probable Cause 3: Insufficient Acid. At least two equivalents of acid are required: one to protonate the amino group and another to react with sodium nitrite to form nitrous acid. An excess is often used to maintain a low pH.
-
Solution 3: Use at least 2.5-3 equivalents of a non-nucleophilic strong acid (e.g., HCl, H₂SO₄) to ensure the reaction medium remains strongly acidic, which stabilizes the diazonium salt.
-
Problem 2: Incomplete Reaction in the Rosenmund-von Braun / Pd-Catalyzed Cyanation.
-
Question: After refluxing my Methyl 2-bromo-3-methylbenzoate with CuCN in DMF for 24 hours, TLC analysis still shows a significant amount of starting material. How can I drive the reaction to completion?
-
Answer: This is a common issue related to reagent activity, reaction conditions, or catalyst efficiency.
-
Probable Cause 1: Inactive Copper(I) Cyanide. CuCN is susceptible to oxidation and deactivation upon exposure to air and moisture. Old or poorly stored CuCN will have significantly reduced reactivity.
-
Solution 1: Use freshly purchased, high-purity CuCN. If its quality is uncertain, it can be purified by stirring with dilute acid, washing with water and acetone, and drying under vacuum. Always handle it under an inert atmosphere (N₂ or Ar) if possible.
-
Probable Cause 2: Insufficient Temperature (Rosenmund-von Braun). The classic Rosenmund-von Braun reaction often requires high temperatures (150-200 °C) to proceed efficiently.[7]
-
Solution 2: Ensure your reaction temperature is adequate. If using DMF (b.p. 153 °C), refluxing may be sufficient. For higher temperatures, a solvent like N-Methyl-2-pyrrolidone (NMP, b.p. 202 °C) may be necessary. The addition of promoters like L-proline has been shown to enable the reaction at lower temperatures (80–120 °C).[11]
-
Probable Cause 3: Inactive Catalyst or Ligand (Palladium-Catalyzed). In modern cyanation reactions, the palladium catalyst or its associated phosphine ligand can degrade, especially if oxygen is present.
-
Solution 3: Ensure the reaction is set up under a strict inert atmosphere. Degas the solvent thoroughly before use. Use a robust catalyst system. For aryl bromides, a catalyst system like Pd(OAc)₂ with a ligand such as Xantphos is often effective.
-
Problem 3: Difficulty Purifying the Final Product.
-
Question: My crude product is a dark, oily solid, and I'm struggling to get pure crystals. What are the best purification methods?
-
Answer: Purification challenges often stem from residual metal catalysts and polar side products.
-
Probable Cause 1: Residual Copper Salts. Copper salts form stable complexes with nitriles, making them difficult to remove.[7]
-
Solution 1: During the workup, the reaction mixture should be quenched with a solution that can break up these complexes. A common method is to pour the mixture into a solution of aqueous ferric chloride and HCl or aqueous ethylenediamine.[7] This will complex the copper and allow the organic product to be extracted. A thorough aqueous wash is critical.
-
Probable Cause 2: Formation of Carboxylic Acid. The ester or nitrile group can be partially hydrolyzed to a carboxylic acid during workup or if conditions are too harsh, leading to a polar, hard-to-remove impurity.
-
Solution 2: Use a mild workup procedure. Wash the organic layer with a dilute sodium bicarbonate solution to remove any acidic impurities. Ensure all purification steps (e.g., distillation, chromatography) are performed on a neutral, dry product.
-
Recommended Purification Protocol:
-
After the aqueous workup and extraction into a suitable solvent (e.g., ethyl acetate, toluene), wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The primary purification method should be column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be employed to obtain a high-purity, crystalline solid.
-
-
Section 3: Visual Workflows & Decision Trees
The following diagrams illustrate the recommended experimental workflow and a decision-making process for troubleshooting common issues.
Caption: Workflow for the Sandmeyer Synthesis Route.
Caption: Decision Tree for Troubleshooting Low Reaction Yield.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Which synthetic strategy, Sandmeyer or Halogen-Displacement, is better?
-
A1: The "better" route depends on the availability of starting materials and your laboratory's capabilities. The Sandmeyer reaction is often preferred if the amino-precursor is readily available, as the reaction conditions are generally milder (lower temperatures). Palladium-catalyzed cyanations are excellent for substrates with sensitive functional groups but require expertise in handling air-sensitive catalysts and ligands. The classic Rosenmund-von Braun reaction is robust but the high temperatures can be a limitation.
-
-
Q2: What are the most critical safety precautions when handling cyanides?
-
A2: All cyanide compounds (e.g., CuCN, KCN, NaCN) are extremely toxic.[12] Always handle them in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double gloves. Crucially, never allow cyanide salts to come into contact with acid , as this will liberate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent like bleach or hydrogen peroxide in a basic solution before disposal according to your institution's guidelines. Have a cyanide antidote kit available and ensure you are trained in its use.
-
-
Q3: How can I confirm the identity and purity of my final product?
-
A3: A combination of analytical techniques is recommended.
-
¹H and ¹³C NMR: This will confirm the chemical structure. You should see characteristic peaks for the aromatic protons, the methyl group, and the methoxy group of the ester.
-
FTIR: Look for a sharp, strong absorbance around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretch.
-
LC-MS or GC-MS: This will confirm the molecular weight and provide an accurate assessment of purity.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
-
-
Q4: Can I use a different cyanide source, like KCN or TMSCN?
-
A4: Yes, but the choice of cyanide source is highly dependent on the reaction type.
-
For Sandmeyer reactions , CuCN is standard as copper(I) is integral to the mechanism.
-
For Palladium-catalyzed reactions , a variety of sources can be used, including the less toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[8][10]
-
For Rosenmund-von Braun type reactions , CuCN is required. Using KCN or NaCN with a copper halide in situ is sometimes possible but generally less efficient. Trimethylsilyl cyanide (TMSCN) is another option, often used in palladium-catalyzed reactions, but it is volatile and highly toxic.
-
-
Section 5: Data Summary & Protocol Overview
| Parameter | Strategy A: Sandmeyer Reaction | Strategy B: Rosenmund-von Braun |
| Starting Material | Methyl 2-amino-3-methylbenzoate | Methyl 2-bromo-3-methylbenzoate |
| Key Reagents | NaNO₂, HCl, CuCN | CuCN |
| Typical Temperature | 0-5 °C, then room temp. or gentle heat | 150-200 °C |
| Typical Yield | 60-85% | 70-90% |
| Pros | Milder reaction temperatures. | Simple reagent setup; often high yielding. |
| Cons | Unstable diazonium intermediate. | High reaction temperatures; difficult workup. |
Section 6: Detailed Experimental Protocols
Protocol A: Synthesis via Sandmeyer Reaction
Materials:
-
Methyl 2-amino-3-methylbenzoate (1.0 eq)
-
Concentrated Hydrochloric Acid (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Copper(I) Cyanide (CuCN) (1.2 eq)
-
Deionized Water
-
Toluene or Ethyl Acetate (for extraction)
Procedure:
-
Diazotization: In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend Methyl 2-amino-3-methylbenzoate in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution for an additional 20 minutes at 0-5 °C. The reaction is complete when a drop of the solution gives a negative test on starch-iodide paper.
-
Cyanation: In a separate flask, prepare a solution or suspension of CuCN in water.
-
Slowly add the cold diazonium salt solution from step 3 to the CuCN solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Workup: Cool the reaction mixture to room temperature and extract the product with toluene or ethyl acetate (3x).
-
Combine the organic layers and wash with water, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield Methyl 2-cyano-3-methylbenzoate.
Protocol B: Synthesis via Rosenmund-von Braun Reaction
Materials:
-
Methyl 2-bromo-3-methylbenzoate (1.0 eq)
-
Copper(I) Cyanide (CuCN) (1.5 eq)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Aqueous Ferric Chloride / HCl solution or Ethylenediamine solution
-
Toluene (for extraction)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add Methyl 2-bromo-3-methylbenzoate, CuCN, and anhydrous DMF.
-
Heat the mixture to reflux (approx. 150-160 °C for DMF) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Pour the dark mixture into a vigorously stirred aqueous solution of 10% ferric chloride / 5% HCl.
-
Stir for 1 hour until the solid dissolves and the copper is complexed.
-
Extract the aqueous layer with toluene (3x).
-
Combine the organic layers and wash with water, dilute NaHCO₃ solution, and finally brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the toluene.
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to yield Methyl 2-cyano-3-methylbenzoate.
References
-
ResearchGate. (2025). Synthesis of methyl 3-cyanobenzoate by a green process. Available at: [Link]
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Available at: [Link]
- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
-
SciSpace. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. Available at: [Link]
- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Google Patents. (n.d.). CN101891649A - Novel 3-cyano methyl benzoate preparing method.
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Available at: [Link]
-
Patsnap. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method. Eureka. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
ResearchGate. (2021). RECENT ADVANCES IN CYANATION REACTIONS. Available at: [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. PMC. Available at: [Link]
- Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]
-
SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. Available at: [Link]
-
ACS Publications. (2021). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ACS Catalysis. Available at: [Link]
-
JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Available at: [Link]
-
Thieme. (2007). L-Proline-Promoted Rosenmund–von Braun Reaction. Synthesis. Available at: [Link]
-
Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at: [Link]
-
ResearchGate. (2018). Ligand-Promoted Rosenmund–von Braun Reaction. Available at: [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
- 8. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Decomposition of Methyl 2-cyano-3-methylbenzoate
[1]
Executive Summary & Molecule Profile[1]
Methyl 2-cyano-3-methylbenzoate is a specialized intermediate often used in the synthesis of sulfonylurea herbicides and isoindolinone-based pharmaceuticals.[1] Its stability is governed by a unique structural tension: the "Ortho-Effect."
The molecule features a benzene ring substituted at three consecutive positions:[1]
-
Position 1 (Ester): The electrophilic reaction center.[1]
-
Position 2 (Cyano): An electron-withdrawing group (EWG) that activates the ester but also introduces a secondary electrophilic site.[1]
-
Position 3 (Methyl): A steric bulk provider that shields the ester from attack but also crowds the molecule, increasing the energy of the ground state.[1]
Core Stability Risks:
Critical Storage & Handling Protocols
The following protocols are designed to create a self-validating storage system.
Protocol A: Moisture Exclusion (The Argon Blanket)
Why: The electron-withdrawing cyano group at the ortho position makes the ester carbonyl carbon more electrophilic (positive) than a standard benzoate, increasing susceptibility to nucleophilic attack by water (hydrolysis).[1]
| Parameter | Specification | Causality |
| Temperature | 2°C – 8°C | Reduces kinetic energy, slowing the rate of spontaneous hydrolysis.[1] |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture.[1] Argon is heavier than air and provides a better "blanket."[1] |
| Container | Amber Glass | While not highly photosensitive, amber glass prevents UV-induced radical oxidation of the benzylic methyl group.[1] |
| Desiccant | P₂O₅ or Silica Gel | Active scavenging of headspace moisture.[1] |
Protocol B: Solvent Compatibility Matrix
When dissolving the compound for reactions, avoiding "silent decomposition" (transesterification) is critical.[1]
| Solvent Class | Status | Risk / Note |
| Methanol (MeOH) | ✅ Safe | Matches the ester group.[1] No transesterification risk.[1] |
| Ethanol (EtOH) | ❌ AVOID | Transesterification: Will convert methyl ester to ethyl ester over time, changing molecular weight and potency.[1] |
| Water | ❌ AVOID | Hydrolysis: Rapidly degrades to carboxylic acid, especially at pH > 8 or pH < 3.[1] |
| DMSO/DMF | ⚠️ Caution | Hygroscopic solvents.[1] Must be dried over molecular sieves (4Å) before use to prevent hydrolysis.[1] |
Reaction Environment & Chemical Stability
The "Danger Zone": Base-Mediated Decomposition
Researchers often attempt to use this molecule in base-catalyzed couplings. However, the ortho-cyano group alters the reactivity landscape.[1]
Mechanism of Failure: In the presence of a strong base (e.g., NaOH, LiOH) or even moderate bases (Carbonates) with heat:[1]
-
Cyclization (The Hidden Trap): If a nucleophile (like an amine) is present, it will attack the ester.[1] The resulting amide nitrogen can then intramolecularly attack the ortho-nitrile, forming a cyclic imine (isoindolinone precursor).[1]
Visualization: Decomposition Pathways
The following diagram maps the kinetic fate of the molecule under stress.[1]
Caption: Figure 1. Kinetic pathways leading to yield loss.[1] Red paths indicate irreversible degradation.[1]
Troubleshooting Guide (Diagnostic Flow)
Scenario A: "My product turned into a white solid during aqueous workup."
Diagnosis: Unintended Hydrolysis.[1] Cause: The ester hydrolyzed to the carboxylic acid (2-cyano-3-methylbenzoic acid), which is significantly less soluble in organic solvents and precipitates upon acidification.[1] Verification (NMR):
-
Target Signal: Singlet at ~3.9 ppm (OCH₃).[1]
-
Observation: Loss of 3.9 ppm singlet; appearance of broad singlet >11 ppm (COOH).[1]
-
Fix: Maintain pH between 4–7 during workup. Avoid prolonged contact with aqueous base.[1]
Scenario B: "I see a new spot on TLC after heating in Ethanol."
Diagnosis: Transesterification.[1] Cause: Exchange of the methoxy group for an ethoxy group.[1] Verification (MS):
-
Target Mass: 175.18 g/mol (Methyl ester).[1]
-
Observation: New peak at 189.21 g/mol (+14 mass units).[1]
-
Fix: Switch reaction solvent to Methanol or an aprotic solvent (THF, Toluene).
Scenario C: "Yield is low in amidation reaction; multiple spots observed."
Diagnosis: Competing Cyclization.[1] Cause: The amine attacked the ester as intended, but the resulting amide nitrogen attacked the neighboring nitrile group.[1] Fix: Lower the reaction temperature. Use steric bulk on the amine if possible to disfavor the specific conformation required for ring closure.[1]
Interactive Troubleshooting Tree
Caption: Figure 2. Step-by-step diagnostic logic for identifying degradation sources.
Frequently Asked Questions (FAQs)
Q: Can I store this compound in a standard fridge (4°C)? A: Yes, but only if sealed with a desiccant . A standard fridge has high humidity.[1] If the cap is not perfectly tight, the cooling cycle will draw moisture into the threads, leading to hydrolysis.[1] We recommend placing the vial inside a secondary jar containing silica gel.[1]
Q: Why does the 3-methyl group matter for stability? A: The 3-methyl group provides steric hindrance . While it makes the synthesis of the molecule harder, it actually protects the ester carbonyl slightly more than in unsubstituted methyl 2-cyanobenzoate.[1] However, once the ester is attacked, the "ortho effect" forces the substituents together, accelerating cyclization pathways.[1]
Q: Is the compound light sensitive? A: Moderately. The benzylic methyl group (Position 3) is susceptible to radical oxidation over long periods of UV exposure.[1] Store in amber vials to ensure >98% purity over 12 months.
References
Technical Support Center: Troubleshooting Failed Methyl 2-cyano-3-methylbenzoate Reactions
Welcome to the technical support center for the synthesis of Methyl 2-cyano-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we address specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions based on established chemical principles.
Introduction to the Synthesis
The synthesis of Methyl 2-cyano-3-methylbenzoate is a nuanced process, often involving the introduction of a cyano group onto a substituted benzene ring, followed by esterification. A common and effective strategy involves a Sandmeyer reaction starting from 2-amino-3-methylbenzoic acid, followed by an acid-catalyzed esterification. This guide will focus on troubleshooting this particular synthetic pathway, which is favored for its reliability and the commercial availability of the starting material.
Troubleshooting Guide: Question & Answer
Issue 1: Low Yield or Failure in the Diazotization and Sandmeyer Reaction
Question: My Sandmeyer reaction to convert 2-amino-3-methylbenzoic acid to 2-cyano-3-methylbenzoic acid is resulting in a very low yield or a complex mixture of byproducts. What are the likely causes and how can I optimize this step?
Answer: The diazotization of an aromatic amine and its subsequent conversion to a nitrile via the Sandmeyer reaction are highly sensitive to reaction conditions. Low yields are often traced back to several key factors:
-
Instability of the Diazonium Salt: Arenediazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[1][2] It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the diazotization process (the addition of sodium nitrite to the acidic solution of the amine). Exceeding this temperature range can lead to premature decomposition of the diazonium salt, resulting in the formation of phenols and other unwanted byproducts.
-
Incomplete Diazotization: Insufficient acidification can lead to incomplete diazotization. A strong acid, typically hydrochloric acid or sulfuric acid, is required to generate nitrous acid in situ from sodium nitrite. The pH of the reaction mixture should be low enough to ensure the complete conversion of the amino group to the diazonium salt. An excess of acid is generally recommended.
-
Purity of Copper(I) Cyanide: The quality of the copper(I) cyanide (CuCN) is paramount for a successful Sandmeyer reaction.[3][4] CuCN is susceptible to oxidation and should be a fine, white to off-white powder. If it appears greenish or bluish, it indicates the presence of copper(II) species, which can interfere with the reaction. It is advisable to use freshly purchased, high-purity CuCN or to purify older batches before use.
-
Neutralization and pH Control: After the formation of the diazonium salt, the solution is typically added to a solution of CuCN. The pH of the CuCN solution should be carefully controlled. A slightly acidic to neutral pH is often optimal for the substitution reaction. If the solution is too acidic, it can inhibit the reaction, while a basic pH can lead to the precipitation of copper hydroxides.
Experimental Protocol: Optimized Sandmeyer Reaction
-
Diazotization:
-
Dissolve 2-amino-3-methylbenzoic acid in an aqueous solution of hydrochloric acid (e.g., 2.5 equivalents) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 1.1 equivalents) dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (e.g., 1.2 equivalents) in a suitable solvent (e.g., water or a mixture of water and an organic solvent).
-
Slowly add the cold diazonium salt solution to the CuCN solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-cyano-3-methylbenzoic acid.
-
Issue 2: Incomplete Esterification and Side Reactions
Question: The esterification of my 2-cyano-3-methylbenzoic acid with methanol is sluggish, and I am observing the formation of impurities. How can I drive the reaction to completion and minimize side products?
Answer: Acid-catalyzed esterification is an equilibrium-driven process.[5][6] Incomplete conversion is often due to the presence of water, which can shift the equilibrium back towards the starting materials. The formation of impurities can arise from harsh reaction conditions.
-
Water Removal: The presence of even small amounts of water can significantly hinder the esterification.[5] It is essential to use anhydrous methanol and a dry reaction setup. To drive the equilibrium forward, a large excess of methanol is often used.[5] Alternatively, a dehydrating agent can be employed, or water can be removed azeotropically if a suitable solvent is used.
-
Catalyst Choice and Concentration: Concentrated sulfuric acid is a common and effective catalyst.[5] However, using an excessive amount or very high temperatures can lead to charring and the formation of byproducts, such as ethers from the alcohol. Typically, a catalytic amount (e.g., 5-10 mol%) is sufficient. Other acid catalysts, such as solid acid catalysts, can also be used and may offer easier separation.[7]
-
Reaction Temperature and Time: The reaction is typically refluxed in methanol. The reaction time can vary, and it is advisable to monitor the progress by thin-layer chromatography (TLC) or another analytical technique to determine when the reaction is complete. Prolonged heating can lead to degradation of the product.
Experimental Protocol: Fischer Esterification
-
Reaction Setup:
-
To a solution of 2-cyano-3-methylbenzoic acid in anhydrous methanol (a large excess, e.g., 20-50 equivalents), slowly add concentrated sulfuric acid (catalytic amount) while cooling in an ice bath.
-
Equip the flask with a reflux condenser and a drying tube.
-
-
Reaction:
-
Heat the mixture to reflux and maintain the reflux for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the excess methanol under reduced pressure.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by column chromatography or recrystallization.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to obtain pure Methyl 2-cyano-3-methylbenzoate. What are the common impurities and the best methods for purification?
Answer: The purity of the final product is critical, and purification challenges often stem from incomplete reactions or the presence of structurally similar byproducts.
-
Common Impurities:
-
Unreacted Starting Material: Residual 2-cyano-3-methylbenzoic acid from an incomplete esterification.
-
Side Products from Sandmeyer Reaction: Phenolic compounds (2-hydroxy-3-methylbenzoic acid) formed from the decomposition of the diazonium salt.
-
Hydrolysis Product: If the final product is exposed to acidic or basic conditions during workup for an extended period, the ester can hydrolyze back to the carboxylic acid.
-
-
Purification Strategies:
-
Acid-Base Extraction: If unreacted carboxylic acid is present, it can be removed by washing the organic solution of the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired ester will remain in the organic phase, while the carboxylic acid will be extracted into the aqueous phase as its carboxylate salt.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired ester from nonpolar impurities and closely related byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an excellent way to achieve high purity.
-
Frequently Asked Questions (FAQs)
Q1: Can I perform the esterification before the Sandmeyer reaction?
A1: Yes, it is possible to first synthesize Methyl 2-amino-3-methylbenzoate and then perform the diazotization and Sandmeyer reaction. However, the ester group may be susceptible to hydrolysis under the acidic conditions of the diazotization step. Protecting the carboxylic acid as an ester first can be advantageous in some cases, but it requires careful control of the reaction conditions to avoid hydrolysis.
Q2: What are some alternative methods for the cyanation step?
A2: While the Sandmeyer reaction is a classic method, other cyanation reactions can be employed, particularly if starting from a halogenated precursor (e.g., Methyl 2-bromo-3-methylbenzoate). These include:
-
Rosenmund-von Braun Reaction: This involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures.[4][8]
-
Palladium-Catalyzed Cyanation: Modern cross-coupling methods using a palladium catalyst and a cyanide source (e.g., zinc cyanide or potassium hexacyanoferrate(II)) can be highly efficient and tolerate a wider range of functional groups under milder conditions.[9][10][11][12][13]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is essential for confirming the identity of the product.
-
Infrared (IR) Spectroscopy: Useful for identifying the key functional groups, such as the nitrile (C≡N stretch) and the ester (C=O stretch).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of purity for a solid product.
-
Data Summary
| Reaction Step | Key Parameters | Typical Conditions | Expected Yield |
| Diazotization | Temperature, Acid Concentration | 0-5 °C, >2 eq. HCl | - |
| Sandmeyer Reaction | CuCN quality, Temperature | High-purity CuCN, 50-60 °C | 60-80% |
| Esterification | Anhydrous conditions, Catalyst | Reflux in excess MeOH, cat. H₂SO₄ | 80-95% |
Visualizing the Workflow
Caption: Troubleshooting logic for the Sandmeyer reaction step.
References
- Eureka | Patsnap. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method.
- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
- Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- ResearchGate. (n.d.). Synthesis of methyl 3-cyanobenzoate by a green process.
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN101891649A - Novel 3-cyano methyl benzoate preparing method.
- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
LookChem. (n.d.). Methyl 2-cyano-3-Methylbenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
-
ACS Publications. (2013, February 7). Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
YouTube. (2020, November 17). Esterification test of Benzoic acid. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges for reductive cyanation strategy. Retrieved from [Link]
- Google Patents. (n.d.). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
-
Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
ACS Publications. (2015, January 2). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Unknown Source. (n.d.). A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen.
-
PMC - NIH. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]
- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Cenmed Enterprises. (n.d.). Methyl 2-cyano-3-methylbenzoate (C007B-530259). Retrieved from [Link]
- Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
-
ALS Global. (n.d.). CYANIDE ANALYSIS: INTERFERENCES, CHALLENGES, TROUBLESHOOTING & MAXIMISING DATA QUALITY. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link]
-
PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]
- Unknown Source. (n.d.). L-Proline-Promoted Rosenmund–von Braun Reaction.
-
ResearchGate. (n.d.). Ligand-Promoted Rosenmund–von Braun Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
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- 5. personal.tcu.edu [personal.tcu.edu]
- 6. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
- 7. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
- 8. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
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Technical Support Center: Purification of Methyl 2-cyano-3-methylbenzoate Isomers
Welcome to our dedicated technical support center for navigating the challenges associated with the purification of Methyl 2-cyano-3-methylbenzoate isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your purification workflows.
Introduction to the Challenge
The separation of positional isomers, such as the various isomers of Methyl 2-cyano-3-methylbenzoate, presents a significant purification challenge. These compounds share the same molecular formula and weight, and often exhibit very similar physical properties like polarity and solubility. This similarity makes their separation by standard purification techniques, such as flash chromatography on silica gel or simple recrystallization, difficult and often inefficient. Achieving high purity for a specific isomer is critical for accurate biological evaluation and drug development, as different isomers can have vastly different pharmacological and toxicological profiles.
This guide provides a structured approach to tackling these purification issues, focusing on advanced chromatographic techniques and systematic method development.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate the isomers of Methyl 2-cyano-3-methylbenzoate?
Positional isomers of substituted aromatic compounds have very similar physicochemical properties. The subtle differences in the positions of the cyano and methyl groups on the benzoate ring lead to minor variations in dipole moment and steric hindrance, which are the primary handles for separation in many purification techniques.[1] Consequently, achieving baseline resolution requires highly selective methods that can exploit these small differences.
Q2: Can I use recrystallization to purify my target isomer?
Recrystallization can be an effective technique for purifying solid compounds, but its success with isomers is highly dependent on the specific isomer mixture and the choice of solvent.[2] For recrystallization to be effective, there needs to be a significant difference in the solubility of the desired isomer and the impurities (other isomers) in the chosen solvent system. It is often a matter of empirical screening of various solvents and solvent mixtures. A detailed protocol for recrystallization of a related compound, methyl 3-nitrobenzoate, can be adapted for this purpose.[2][3]
Q3: What are the most effective chromatographic techniques for separating these isomers?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful techniques for separating positional isomers.[4][5] These methods offer a wide range of stationary and mobile phases, allowing for fine-tuning of selectivity to resolve closely related compounds.
Q4: What is "orthogonal chromatography" and how can it help?
Orthogonal chromatography involves using two different separation techniques with distinct separation mechanisms to purify a sample.[6][7][8][9] For instance, you could use a normal-phase separation followed by a reversed-phase separation. This approach is highly effective for complex mixtures as impurities that co-elute with the target compound in the first method are likely to be separated in the second, orthogonal method.
Troubleshooting Guide
This section addresses common problems encountered during the purification of Methyl 2-cyano-3-methylbenzoate isomers.
Issue 1: Poor or No Separation in HPLC
Symptoms:
-
A single, broad peak is observed for the isomer mixture.
-
Multiple peaks are present but with very poor resolution (Rs < 1.5).
Root Causes and Solutions:
-
Inappropriate Column Chemistry: Standard C18 columns may not provide sufficient selectivity for positional isomers. The separation of aromatic isomers often relies on pi-pi interactions.
-
Solution: Screen different stationary phases. Phenyl-hexyl or biphenyl columns are excellent choices for enhancing pi-pi interactions.[2] For isomers with differing hydrogen bonding capabilities, consider columns with embedded polar groups.
-
-
Suboptimal Mobile Phase: The mobile phase composition is a critical parameter for achieving selectivity.
-
Solution:
-
Vary the Organic Modifier: Switch between acetonitrile and methanol. Their different solvent properties can significantly alter selectivity.
-
Optimize the Aqueous/Organic Ratio: Perform a gradient run to determine the approximate elution conditions, then optimize with a shallow gradient or isocratic elution in that range.
-
Introduce Additives: Small amounts of additives like formic acid or trifluoroacetic acid can improve peak shape and sometimes selectivity, especially if the isomers have slightly different pKa values.[10][11][12][13]
-
-
Issue 2: Poor Peak Shape in HPLC (Tailing or Fronting)
Symptoms:
-
Peaks are asymmetrical, with a "tail" or "front."
Root Causes and Solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanols on the silica support can interact with polar functional groups on the analytes, causing peak tailing.
-
Solution: Use a high-purity, end-capped column. Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can also mitigate this issue, but be mindful of its impact on MS detection if used.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Mismatch between Sample Solvent and Mobile Phase: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.[14]
-
Issue 3: Difficulty in Scaling Up from Analytical to Preparative Chromatography
Symptoms:
-
Good separation at the analytical scale is lost upon scaling up to a preparative column.
Root Causes and Solutions:
-
Column Overload: Preparative columns have higher loading capacities, but they are not infinite. Exceeding the loading capacity will lead to band broadening and loss of resolution.
-
Solution: Perform a loading study at the analytical or semi-prep scale to determine the maximum sample load that maintains resolution.
-
-
Differences in Column Packing and Geometry: The efficiency of a preparative column is often lower than its analytical counterpart.
-
Solution: To maintain resolution, it may be necessary to adjust the gradient slope or flow rate. Longer columns or smaller particle sizes in the preparative stationary phase can also improve efficiency.
-
Experimental Protocols
Protocol 1: HPLC Method Screening for Isomer Separation
This protocol outlines a systematic approach to screening different HPLC conditions to achieve separation of Methyl 2-cyano-3-methylbenzoate isomers.
Step-by-Step Methodology:
-
Column Selection:
-
Screen at least three columns with different selectivities:
-
A standard C18 column (e.g., for baseline comparison).
-
A Phenyl-Hexyl column (for pi-pi interactions).
-
A column with an embedded polar group (for alternative selectivity).
-
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Mobile Phase C: 0.1% Formic Acid in Methanol.
-
-
Initial Gradient Elution:
-
Run a broad gradient (e.g., 5-95% B over 15 minutes) on each column with both acetonitrile and methanol as the organic modifier.
-
This will provide a survey of the retention and selectivity for each condition.
-
-
Method Optimization:
-
Based on the initial screening, select the column and organic modifier that show the best initial separation.
-
Optimize the gradient by making it shallower around the elution time of the isomers.
-
If necessary, transition to an isocratic method for the best resolution and for preparative scale-up.
-
Data Summary Table:
| Column Type | Organic Modifier | Observation |
| C18 | Acetonitrile | Poor resolution, isomers co-elute. |
| C18 | Methanol | Slight improvement in resolution. |
| Phenyl-Hexyl | Acetonitrile | Good initial separation, promising for optimization. |
| Phenyl-Hexyl | Methanol | Different elution order, also a viable option. |
| Embedded Polar | Acetonitrile | May provide unique selectivity if other options fail. |
| Embedded Polar | Methanol | May provide unique selectivity if other options fail. |
Protocol 2: Supercritical Fluid Chromatography (SFC) for Chiral and Achiral Separations
SFC is an excellent alternative to HPLC, particularly for isomer separations, offering different selectivity and often faster run times.[4][15][16][17]
Step-by-Step Methodology:
-
Column Selection:
-
For achiral separations, screen columns like those with diol, ethyl pyridine, or amino functionalities.
-
For potential chiral separations (if applicable to your synthesis), screen a set of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., amylose or cellulose).[16]
-
-
Mobile Phase:
-
The primary mobile phase is supercritical CO2.
-
Common co-solvents (modifiers) include methanol, ethanol, and isopropanol.[15]
-
-
Screening:
-
Perform a generic screening gradient with each column, typically from 5% to 40% co-solvent over a few minutes.
-
Additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can be beneficial, but are less commonly needed for neutral compounds like methyl benzoates.
-
-
Optimization:
-
Based on the screening results, optimize the co-solvent percentage, gradient slope, and temperature to maximize resolution.
-
Protocol 3: Recrystallization of Methyl 3-nitrobenzoate (Adaptable Protocol)
This protocol for a related compound can be adapted to screen for suitable recrystallization conditions for Methyl 2-cyano-3-methylbenzoate isomers.[2][3][18][19]
Step-by-Step Methodology:
-
Solvent Screening:
-
In small test tubes, dissolve a small amount of the crude isomer mixture in a minimal amount of various hot solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes).
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
Observe which solvent system yields crystals.
-
-
Recrystallization:
-
Dissolve the crude material in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals and analyze their purity by HPLC or NMR.
-
Visualization of Workflows
Logical Troubleshooting Flow for HPLC Isomer Separation
Caption: A flowchart for troubleshooting HPLC separation of isomers.
Orthogonal Purification Workflow
Sources
- 1. Selection of Stationary Phases in Supercritical Fluid Chromatography | Encyclopedia MDPI [encyclopedia.pub]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. santaisci.com [santaisci.com]
- 7. researchgate.net [researchgate.net]
- 8. Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization [sartorius.com]
- 9. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. shimadzu.com [shimadzu.com]
- 16. afmps.be [afmps.be]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Scaling Up Methyl 2-Cyano-3-Methylbenzoate Production
Introduction
Methyl 2-cyano-3-methylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its production, while straightforward on a laboratory scale, presents unique challenges during scale-up. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering issues in the large-scale synthesis of this compound. We will delve into the causality behind experimental choices and provide robust, self-validating protocols to ensure a successful and safe scale-up process.
Common Synthetic Routes
Two primary synthetic routes are commonly employed for the production of Methyl 2-cyano-3-methylbenzoate. The choice between them often depends on the availability of starting materials, cost, and desired purity profile.
Route 1: Palladium-Catalyzed Cyanation of Methyl 2-Bromo-3-Methylbenzoate
This is a modern and widely used method that offers high yields and good functional group tolerance.[1][2] The reaction involves the cross-coupling of an aryl bromide with a cyanide source, catalyzed by a palladium complex.
Route 2: Sandmeyer Reaction of Methyl 2-Amino-3-Methylbenzoate
A classical approach, the Sandmeyer reaction, involves the diazotization of an aromatic amine followed by displacement with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[3][4] This method is often cost-effective but may require more stringent control of reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of Methyl 2-cyano-3-methylbenzoate production in a question-and-answer format.
Issue 1: Low or Inconsistent Yields in Palladium-Catalyzed Cyanation
Question: My palladium-catalyzed cyanation of Methyl 2-bromo-3-methylbenzoate works well on a small scale, but upon scaling up, the yields are low and inconsistent. What could be the cause?
Answer: This is a common issue when scaling up palladium-catalyzed reactions. Several factors could be at play:
-
Catalyst Poisoning: Cyanide ions are known to poison palladium catalysts, leading to deactivation.[5] On a larger scale, localized high concentrations of the cyanide source can exacerbate this issue.
-
Solution: A critical factor for a robust and scalable process is the order of addition. Adding the cyanide source to a preheated mixture of the other reagents can prevent catalyst deactivation.[2]
-
-
Mass Transfer Limitations: In larger reactors, inefficient stirring can lead to poor mixing of the reactants, catalyst, and reagents, resulting in localized "hot spots" and side reactions.
-
Solution: Ensure your reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing.
-
-
Oxygen Sensitivity: While many modern palladium catalysts are air-stable, prolonged exposure to air at elevated temperatures can lead to catalyst decomposition.
-
Solution: Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction, especially during heating and reagent addition.
-
-
Quality of Reagents: The purity of the starting material, catalyst, and cyanide source is crucial.
-
Solution: Ensure all reagents are of high purity and are properly stored. For instance, some cyanide salts can be hygroscopic and should be handled in a dry environment.
-
Issue 2: Incomplete Reaction in the Sandmeyer Cyanation
Question: I am observing a significant amount of unreacted starting material in my Sandmeyer reaction. How can I drive the reaction to completion?
Answer: Incomplete conversion in a Sandmeyer reaction is often related to the diazotization step or the subsequent cyanation.
-
Incomplete Diazotization: The formation of the diazonium salt is a critical first step.
-
Causality: The reaction of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) is temperature-sensitive. If the temperature is too high, the diazonium salt can decompose prematurely.
-
Solution: Maintain a low temperature (typically 0-5 °C) during the addition of sodium nitrite. Use a slight excess of sodium nitrite to ensure complete conversion of the amine. You can check for the presence of excess nitrous acid using starch-iodide paper.
-
-
Poor Quality of Copper(I) Cyanide: The activity of the copper catalyst is paramount.
-
Causality: Copper(I) cyanide can oxidize over time, reducing its catalytic activity.
-
Solution: Use fresh, high-quality copper(I) cyanide. If the quality is suspect, it can be purified by standard procedures.
-
-
Insufficiently Activated Aryl Diazonium Salt: The reactivity of the diazonium salt can be influenced by the reaction medium.
-
Solution: Ensure the reaction is sufficiently acidic to maintain the stability of the diazonium salt until the addition of the copper cyanide.
-
Issue 3: Formation of Impurities and Purification Challenges
Question: I am struggling with the purification of my final product due to the presence of persistent impurities. What are the likely impurities and how can I remove them?
Answer: The nature of the impurities will depend on the synthetic route chosen.
-
For Palladium-Catalyzed Cyanation:
-
Common Impurities: Unreacted starting material, homo-coupled byproducts, and residual palladium.
-
Purification Strategy:
-
Work-up: A thorough aqueous work-up can remove inorganic salts. Washing with an ammonia solution can help remove residual copper if copper salts were used in any capacity.[6]
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or acetonitrile) is often effective for removing organic impurities.[7]
-
Adsorbent Treatment: Activated carbon or silica gel can be used to remove colored impurities and residual palladium.
-
-
-
For Sandmeyer Reaction:
-
Common Impurities: Phenolic byproducts (from reaction with water), and unreacted starting materials.
-
Purification Strategy:
-
Steam Distillation: If the product is volatile, steam distillation can be an effective purification method.
-
Chromatography: For high-purity requirements, column chromatography on silica gel may be necessary.
-
Recrystallization: As with the palladium-catalyzed route, recrystallization is a powerful purification technique.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when handling cyanides on a large scale?
A1: Cyanides are highly toxic and require strict safety protocols.[8]
-
Engineering Controls: Always handle solid cyanides and cyanide solutions in a well-ventilated fume hood or a closed system.[9] A double-stage scrubbing setup for vent gases is recommended for large-scale operations.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including impervious gloves, a lab coat, and chemical splash goggles.[8] For large quantities, a face shield and protective apron are also recommended.[8]
-
Emergency Preparedness: Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.[7] Establish clear emergency procedures for spills and exposures.[9]
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and governmental regulations.
Q2: How can I monitor the progress of my reaction effectively at scale?
A2: In-process controls are essential for monitoring reaction progress and making informed decisions.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis of the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product. This is the preferred method for accurate monitoring.
-
Gas Chromatography (GC): Can be used if the components of the reaction mixture are sufficiently volatile.
Q3: Are there greener alternatives for the cyanation reaction?
A3: Research into greener cyanation methods is ongoing.
-
Less Toxic Cyanide Sources: Using less toxic cyanide sources like zinc cyanide or potassium hexacyanoferrate(II) can be a safer alternative to sodium or potassium cyanide.[11][12]
-
Flow Chemistry: Continuous flow chemistry offers significant safety advantages for hazardous reactions like cyanation by minimizing the volume of hazardous material at any given time and providing better control over reaction parameters.[13][14][15]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of Methyl 2-Bromo-3-Methylbenzoate
This protocol is adapted from established methods for palladium-catalyzed cyanation.[1][16]
-
Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet, charge Methyl 2-bromo-3-methylbenzoate, a palladium catalyst (e.g., Pd(dppf)Cl2), and a suitable solvent (e.g., DMF or DMAc).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Heating: Heat the mixture to the desired reaction temperature (typically 80-120 °C).
-
Reagent Addition: In a separate vessel, prepare a solution of the cyanide source (e.g., zinc cyanide) in the reaction solvent. Slowly add this solution to the heated reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding it to a stirred aqueous solution of sodium hypochlorite (bleach) to destroy excess cyanide. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Sandmeyer Reaction of Methyl 2-Amino-3-Methylbenzoate
This protocol is a generalized procedure for the Sandmeyer reaction.[3][4]
-
Diazotization:
-
In a reactor, dissolve Methyl 2-amino-3-methylbenzoate in a mixture of a strong acid (e.g., HCl or H2SO4) and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir for 30 minutes at 0-5 °C after the addition is complete.
-
-
Cyanation:
-
In a separate reactor, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., water or toluene).
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing for the evolution of nitrogen gas.
-
After the addition is complete, slowly heat the reaction mixture to 50-60 °C and hold for 1-2 hours.
-
-
Work-up: Cool the reaction to room temperature. If a biphasic system is used, separate the layers. Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation, recrystallization, or column chromatography.
Data Presentation
| Parameter | Route 1: Pd-Catalyzed Cyanation | Route 2: Sandmeyer Reaction |
| Typical Yield | 85-95% | 70-85% |
| Reaction Temp. | 80-120 °C | 0-60 °C |
| Key Reagents | Palladium catalyst, Zinc cyanide | Sodium nitrite, Copper(I) cyanide |
| Safety Concerns | Catalyst handling, Solvent fumes | Handling of diazonium salts (potentially explosive if isolated), Cyanide exposure |
| Scalability | Generally good with proper process control | Can be challenging due to the instability of diazonium salts |
Visualizations
Caption: Synthetic routes to Methyl 2-cyano-3-methylbenzoate.
Caption: Troubleshooting decision tree for low yields.
References
- CN105130846A - Methyl 3-(cyanomethyl)
-
(PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. ([Link])
-
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - ACS Publications. ([Link])
-
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - PubMed. ([Link])
-
Synthesis of methyl 3-cyanobenzoate by a green process - ResearchGate. ([Link])
-
Sandmeyer Reaction - Organic Chemistry Portal. ([Link])
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. ([Link])
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications. ([Link])
-
Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. ([Link])
-
Rosenmund-von Braun Reaction - Organic Chemistry Portal. ([Link])
-
Development of Pd/C-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. ([Link])
-
Sandmeyer reaction - Wikipedia. ([Link])
-
Cyanation of aryl bromide : r/chemistry - Reddit. ([Link])
-
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - ResearchGate. ([Link])
-
Working Safely with Cyanide Guideline - UQ Policy and Procedure Library - The University of Queensland. ([Link])
-
Cyanide Salts - Environmental Health and Safety - Dartmouth. ([Link])
- US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google P
-
Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides - IRIS-AperTO. ([Link])
-
The Renaissance of Organo Nitriles in Organic Synthesis - ResearchGate. ([Link])
-
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - Semantic Scholar. ([Link])
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. ([Link])
-
Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides: Importance of the Order of Addition - ResearchGate. ([Link])
-
Sandmeyer cyanation of arenediazonium tetrafluoroborate using acetonitrile as a cyanide source - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00301B. ([Link])
-
Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal. ([Link])
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. ([Link])
-
A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles - Chemical Communications (RSC Publishing). ([Link])
- CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google P
- CA2254448A1 - Process for making aromatic nitriles - Google P
-
Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries - TSM TheSafetyMaster Private Limited. ([Link])
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. ([Link])
-
Direct preparation of nitriles from carboxylic acids in continuous flow. - Semantic Scholar. ([Link])
-
In vitro metabolism of aromatic nitriles - PubMed. ([Link])
-
Sandmeyer Reaction - experimental procedure and set up. - YouTube. ([Link])
-
Ligand-Promoted Rosenmund–von Braun Reaction - ResearchGate. ([Link])
-
2-Amino-5-cyano-3-methylbenzoic acid | C9H8N2O2 | CID 25156987 - PubChem. ([Link])
-
Rosenmund–von Braun reaction - Wikipedia. ([Link])
Sources
- 1. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
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- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 10. Cyanation Process & Custom Capabilities - Scimplify [scimplify.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
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- 16. pubs.acs.org [pubs.acs.org]
managing exothermic reactions in Methyl 2-cyano-3-methylbenzoate synthesis
Technical Support Center: Synthesis of Methyl 2-cyano-3-methylbenzoate
A Guide to Managing Exothermic Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the safety and success of your synthesis of Methyl 2-cyano-3-methylbenzoate. This guide is structured to address the critical challenge of managing exothermic reactions, particularly during the diazotization and cyanation steps inherent in the Sandmeyer reaction pathway, a common route for this synthesis.[1][2]
The conversion of an aromatic amine to a nitrile via a diazonium salt intermediate is a powerful synthetic tool. However, it involves highly energetic intermediates and exothermic steps that demand rigorous control.[3] Thermal runaway, a state where heat generation exponentially outpaces heat removal, is a significant risk that can lead to reaction failure, equipment damage, and serious safety incidents.[4][5] This guide provides the causal logic behind each procedural step, empowering you to not only follow protocols but to understand and control your reaction.
Troubleshooting Guide: Exotherm-Related Issues
This section addresses specific problems you may encounter during the synthesis. The format is designed to help you quickly identify the issue, understand the underlying causes, and implement effective solutions.
Issue 1: Rapid and Uncontrolled Temperature Increase During Diazotization
-
Question: I am adding my aqueous sodium nitrite solution to the acidic solution of Methyl 2-amino-3-methylbenzoate, and the temperature is rapidly rising above the recommended 0-5 °C range, even with an ice bath. What is happening and how do I fix it?
-
Answer: This indicates that the rate of heat generation from the exothermic diazotization reaction is exceeding the cooling capacity of your setup. The formation of the diazonium salt from a primary amine and nitrous acid is a fast and highly exothermic process, with a reaction enthalpy that can range from -65 to -150 kJ/mol.[3][6]
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Nitrite solution added too quickly. | The reaction rate is directly proportional to the concentration of reactants. Rapid addition causes a surge in reactant concentration, leading to a burst of heat generation that overwhelms the cooling system. | Immediate Action: Halt the addition of sodium nitrite immediately. Corrective Action: Resume addition at a much slower, dropwise rate. Use an addition funnel for precise control. The goal is to match the heat generation rate with your system's heat removal rate. |
| Inadequate Cooling. | An ice/water bath may be insufficient for larger scales or if the ambient temperature is high. The efficiency of heat transfer depends on the surface area of the flask and the temperature gradient. | Immediate Action: Add more ice and coarse salt (NaCl or CaCl₂) to the ice bath to lower its temperature to between -10 and -15 °C. Corrective Action: Ensure the cooling bath level is above the reaction mixture level. For larger scales, consider using a cryostat or a dry ice/acetone bath for more robust cooling. |
| Reactant concentrations are too high. | More concentrated reactants lead to a higher reaction rate and greater volumetric heat output, making temperature control more challenging. | Corrective Action: Dilute the initial amine solution and the sodium nitrite solution. While this may increase reaction volume, it provides a larger thermal mass to absorb the heat of reaction, buffering against rapid temperature spikes. |
| Inefficient Stirring. | Poor mixing creates localized "hot spots" where the reaction is proceeding much faster. This can initiate decomposition of the unstable diazonium salt, which is also exothermic. | Corrective Action: Use a properly sized stir bar or an overhead mechanical stirrer for viscous mixtures. Ensure a vortex is visible, indicating efficient mixing and heat distribution throughout the reaction medium. |
Issue 2: Excessive Gas Evolution (N₂), Foaming, and Color Change to Dark Brown/Black
-
Question: During the cyanation step, after adding the diazonium salt solution to the copper(I) cyanide mixture, I'm observing vigorous bubbling, and the solution is turning very dark. Is this normal?
-
Answer: While some nitrogen gas evolution is expected as the diazonium group is replaced, vigorous bubbling and a rapid color change to dark brown or black are signs of uncontrolled decomposition of the diazonium salt. This decomposition competes with the desired Sandmeyer reaction, drastically reducing yield and posing a safety hazard. Diazonium salts are notoriously unstable, especially at elevated temperatures.[3][7]
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Temperature of the CuCN solution is too high. | The rate of diazonium salt decomposition increases exponentially with temperature. Adding the cold diazonium solution to a warm CuCN mixture can initiate rapid decomposition before the catalytic cyanation can occur. | Corrective Action: Ensure the copper(I) cyanide solution/suspension is pre-cooled to the recommended reaction temperature (often 0-10 °C) before beginning the addition of the diazonium salt solution.[8] |
| Diazonium salt solution added too quickly. | Similar to the diazotization step, this causes a rapid increase in the concentration of the unstable intermediate, leading to decomposition if the desired reaction cannot consume it quickly enough. | Corrective Action: Add the freshly prepared, cold diazonium salt solution to the CuCN mixture slowly and portion-wise, or via a jacketed addition funnel. Monitor the temperature and rate of gas evolution closely. |
| Impure or improperly prepared diazonium salt. | The presence of excess nitrous acid from the diazotization step can lead to side reactions and instability. | Preventative Action: Before the cyanation step, test for excess nitrous acid in your diazonium salt solution using starch-iodide paper (a blue-black color indicates excess). If present, quench it by adding a small amount of urea or sulfamic acid until the test is negative.[3] |
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental principle of controlling these exothermic reactions?
-
A1: The core principle is to ensure the Rate of Heat Removal ≥ Rate of Heat Generation . Heat is generated by the chemical reaction and removed primarily by your cooling system. You can control heat generation by limiting the reaction rate (slowing reagent addition, lowering concentration) and maximize heat removal by using a more powerful cooling bath and ensuring efficient stirring for good thermal transfer.[5]
-
-
Q2: Why must the diazotization be kept so cold (0-5 °C)?
-
A2: Aryl diazonium salts are thermally unstable. In aqueous solutions, they begin to decompose at temperatures above 5 °C, breaking down into an aryl cation and nitrogen gas.[3][7] This decomposition is not only detrimental to your yield but can also become a runaway reaction. The low temperature preserves the integrity of the diazonium intermediate long enough for it to be used in the subsequent cyanation step.
-
-
Q3: Is it safe to isolate the diazonium salt before the cyanation step?
-
A3: Absolutely not. Solid diazonium salts are highly unstable and can be sensitive to shock, friction, and heat, posing a severe explosion hazard.[3] The Sandmeyer reaction is almost always performed by generating the diazonium salt in solution and using this cold solution immediately in situ for the next step.[9]
-
-
Q4: How do I safely handle and dispose of the reaction mixture?
-
A4: The primary hazards are residual unreacted diazonium salts and the high toxicity of cyanide. Before workup, any remaining diazonium salt should be quenched. A common method is the addition of hypophosphorous acid (H₃PO₂).[3] All waste containing cyanide must be treated as hazardous. Quench residual cyanide with an oxidant like sodium hypochlorite (bleach) under basic conditions (pH > 10) to convert it to the less toxic cyanate. Always follow your institution's specific waste disposal protocols.
-
-
Q5: Could a continuous flow reactor improve the safety of this synthesis?
-
A5: Yes, significantly. Continuous flow chemistry is an excellent strategy for managing hazardous and highly exothermic reactions.[10][11] The small internal volume of the reactor means that only a tiny amount of the hazardous diazonium intermediate exists at any given moment. Furthermore, the high surface-area-to-volume ratio allows for extremely efficient heat exchange, virtually eliminating the risk of thermal runaway.[12]
-
Experimental Protocol: Sandmeyer Synthesis of Methyl 2-cyano-3-methylbenzoate
This is a representative protocol. Researchers must conduct their own risk assessment and optimization.
Part A: Diazotization
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve Methyl 2-amino-3-methylbenzoate (1.0 eq) in a solution of concentrated hydrochloric acid (approx. 3.0 eq) and water.
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0 °C.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in cold water. Add this solution dropwise via the addition funnel to the stirred amine solution. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition. The addition rate is the primary means of temperature control.
-
Monitoring: After the addition is complete, continue stirring at 0-5 °C for an additional 15-20 minutes. Check for the presence of excess nitrous acid using starch-iodide paper. If the test is positive (blue-black), add a small amount of urea until the test is negative. The resulting solution of the diazonium salt should be used immediately.
Part B: Cyanation
-
Setup: In a separate, larger flask equipped for stirring and cooling, prepare a solution or suspension of copper(I) cyanide (CuCN) (approx. 1.1 eq) in water or an appropriate solvent.
-
Cooling: Cool this mixture to 0-5 °C.
-
Addition: Add the cold, freshly prepared diazonium salt solution from Part A slowly to the stirred CuCN mixture. Vigorous evolution of N₂ gas will occur. Control the rate of addition to keep the reaction from foaming excessively and to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours, or until gas evolution ceases, to ensure the reaction goes to completion.
-
Workup: The product can then be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and purification.
Visual Guides
Diagram 1: Sandmeyer Reaction Workflow
Caption: Workflow for the Sandmeyer synthesis, highlighting the two critical exothermic steps.
Diagram 2: Troubleshooting Temperature Runaway
Caption: Decision tree for immediate actions during a temperature runaway event.
References
- CN105130846A - Methyl 3-(cyanomethyl)
- Performance Analysis: 2-Amino-5-cyano-3-methylbenzoic acid Precursors in Pharmaceutical Synthesis - Benchchem. (URL: )
- Synthesis of methyl 3-cyanobenzoate by a green process - ResearchG
- Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem. (URL: )
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. (URL: )
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries. (URL: )
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. (URL: )
- US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google P
- CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google P
- Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. (2020). Organic Process Research & Development. (URL: )
- Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). (2025). Maximum Academic Press. (URL: )
- Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019). Organic Process Research & Development. (URL: )
- The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. (2016). Reaction Chemistry & Engineering. (URL: )
- Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019). Organic Process Research & Development. (URL: )
- Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. (2020). Semantic Scholar. (URL: )
- Workup of Sandmeyer reaction? - ECHEMI. (n.d.). (URL: )
- Why should the temperature be maintained at 0–5 °C in a diazotisation?. (2017). Chemistry Stack Exchange. (URL: )
- The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. (2016).
- Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. (2020).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA) [maxapress.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Methyl 2-cyano-3-methylbenzoate Synthesis
Subject: Troubleshooting Solvent Effects & Yield Optimization for Methyl 2-cyano-3-methylbenzoate (CAS: 26330-67-2 Analog/Isomer Series) Department: Process Chemistry & Application Support To: Research Scientists, Process Engineers From: Senior Application Scientist, Chemical Synthesis Division
Executive Summary & Core Reaction Context
This guide addresses the synthesis of Methyl 2-cyano-3-methylbenzoate , typically achieved via the cyanation of Methyl 2-bromo-3-methylbenzoate (or the chloro-analog).
The Challenge: This specific transformation is chemically difficult due to the "Ortho-Effect." The target nitrile group at position C2 is sterically crowded, flanked by an ester group at C1 and a methyl group at C3. This steric hindrance significantly impedes nucleophilic attack (in Cu-mediated Rosenmund-von Braun reactions) and oxidative addition (in Pd-catalyzed couplings).
Solvent Criticality: In this hindered system, the solvent is not just a medium; it is a thermodynamic lever. It must stabilize the transition state, solubilize the cyanide source, and withstand the high temperatures (>140°C) required to overcome the steric energy barrier without degrading the sensitive methyl ester.
Solvent Selection Matrix: Yield vs. Processability
The following table summarizes the impact of common solvents on the reaction yield and purity profile for the cyanation of hindered aryl halides.
| Solvent | Boiling Point (°C) | Relative Reaction Rate | Workup Difficulty | Yield Potential | Risk Profile |
| NMP (N-Methyl-2-pyrrolidone) | 202 | High | Moderate | 85-92% | Best for high-temp stability; hard to remove completely. |
| DMF (Dimethylformamide) | 153 | High | High (Emulsions) | 75-85% | Decomposes >150°C (forms dimethylamine); risk of side-reactions. |
| DMSO (Dimethyl sulfoxide) | 189 | Moderate | Moderate | 60-75% | Thermal runaway risk; difficult to remove traces; oxidizes Pd-catalysts. |
| Toluene (+ PTC/Ligand) | 110 | Low | Low | 40-60% | Requires Phase Transfer Catalyst (PTC); too cool for hindered Cu-cyanation. |
| Diglyme | 162 | Moderate | Low | 70-80% | Good compromise; easier aqueous extraction than NMP. |
Troubleshooting Guide (Q&A Format)
Issue 1: Incomplete Conversion (Stalled Reaction)
Q: My reaction stalls at 60% conversion even after 24 hours in DMF at reflux. Raising the temperature causes the mixture to darken significantly. What is happening?
A: You are encountering a "Thermal Ceiling" vs. "Steric Wall" conflict.
-
The Cause: The 3-methyl and 1-ester groups block the approach of the cyanide nucleophile. Standard DMF reflux (153°C) provides barely enough energy to overcome this barrier. However, prolonged heating of DMF above 140°C generates dimethylamine, which can attack the ester group (forming the amide side-product) or polymerize the substrate.
-
The Solution: Switch to NMP (N-Methyl-2-pyrrolidone) .
-
NMP is thermally stable up to ~200°C.
-
Run the reaction at 160-170°C . The extra 10-20°C is often the "activation switch" for hindered substrates.
-
Protocol Adjustment: Ensure your reaction vessel is strictly anhydrous. Water lowers the boiling point and hydrolyzes the ester.
-
Issue 2: "Sticky" Workup & Copper Contamination
Q: I am using CuCN (Rosenmund-von Braun conditions). Upon adding water for workup, I get a thick, blue/green emulsion that traps my product. Extraction yields are poor.
A: This is a classic copper-complexation issue, exacerbated by polar solvents like DMF/NMP wrapping around copper salts.
-
The Mechanism: Copper(I) salts form stable, insoluble complexes with the nitrile product and the solvent, creating a "rag layer" during extraction.
-
The Fix: Use an Oxidative De-complexation Wash .
-
Do not just add water. Quench the reaction mixture into a solution of FeCl₃ (aq) / HCl or Ethylene Diamine (aq) .
-
Recommended Protocol: Pour the cooled reaction mixture (NMP) into a stirred solution of 10% Ethylenediamine in water. The copper will chelate to the diamine (turning deep blue/purple) and remain in the aqueous phase.
-
Extract with Ethyl Acetate/Toluene (1:1) . The non-polar toluene helps break the emulsion better than pure EtOAc.
-
Issue 3: Low Yield with Palladium Catalysis
Q: I tried switching to Zn(CN)₂ with Pd(PPh₃)₄ to avoid copper waste, but the yield is <30%. Why?
A: The standard tetrakis(triphenylphosphine)palladium(0) catalyst is too bulky for this specific substrate.
-
The Cause: The "Cone Angle" of PPh₃ is large. The oxidative addition of Palladium into the C-Br bond at position 2 is sterically blocked by the 3-methyl group.
-
The Solution: Use a catalyst system with a smaller bite angle or higher activity.
-
Recommended Catalyst: Pd₂(dba)₃ with dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos .
-
Solvent: Use 1,4-Dioxane or Wet DMF (traces of water can actually accelerate Zn(CN)₂ transmetallation, unlike CuCN).
-
Additives: Add 1-2 mol% Zinc Dust to keep the Pd cycle active.
-
Visualizing the Process Logic
The following diagram illustrates the decision pathway for solvent and catalyst selection based on the specific constraints of the Methyl 2-cyano-3-methylbenzoate molecule.
Caption: Decision Logic for Solvent & Catalyst Selection in Hindered Cyanation Reactions.
Optimized Experimental Protocol (Recommended)
Method: Copper-Mediated Cyanation in NMP (High-Throughput Robustness)
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails with heavy Cu-slurries).
-
Charging: Add Methyl 2-bromo-3-methylbenzoate (1.0 equiv) and CuCN (1.2 - 1.5 equiv).
-
Note: Ensure CuCN is finely ground/powdered. Old, caked CuCN drastically reduces yield.
-
-
Solvent: Add anhydrous NMP (Concentration: 0.5 M).
-
Why NMP? Allows reaction at 165°C without significant solvent breakdown.
-
-
Reaction: Heat to 160-165°C under N₂ atmosphere for 6–12 hours. Monitor by HPLC (UV 254 nm).
-
Endpoint: Look for disappearance of bromide. Do not wait for >99% conversion if impurities start rising; stop at 95%.
-
-
Workup (Critical Step):
-
Purification: Recrystallization from Methanol/Water is usually sufficient, avoiding column chromatography.
References
-
Rosenmund-von Braun Reaction Mechanism & Conditions. Organic Chemistry Portal. [Link]
-
Copper-catalyzed domino halide exchange-cyanation of aryl bromides. National Institutes of Health (PubMed). [Link]
-
Solvent Effects in Nucleophilic Aromatic Substitution. Royal Society of Chemistry (RSC) - Chemical Communications. [Link]
-
Methyl Benzoate Properties & Safety Data. PubChem (National Library of Medicine). [Link]
Disclaimer: This guide is for research purposes only. All reactions involving cyanides require strict safety protocols, including the availability of appropriate antidotes (e.g., Hydroxocobalamin) and well-ventilated fume hoods.
Sources
Technical Support Center: Acid Stability Profile of Methyl 2-cyano-3-methylbenzoate
Executive Summary & Stability Alert
Methyl 2-cyano-3-methylbenzoate is a highly functionalized intermediate often used in the synthesis of isoindolinones and phthalazine derivatives. Its stability in acidic media is metastable .
While the methyl ester moiety is generally stable under mild acidic conditions, the ortho-positioning of the cyano (-CN) and ester (-COOMe) groups creates a high susceptibility to acid-catalyzed cyclization or assisted hydrolysis . The presence of the methyl group at the 3-position adds steric strain that can accelerate these degradation pathways by favoring the formation of planar, cyclic byproducts (imides) to relieve steric crowding.
Critical Warning: Prolonged exposure to aqueous acids or Lewis acids at elevated temperatures will result in the irreversible conversion to 3-methylphthalimide (4-methylisoindoline-1,3-dione) or 3-methylphthalic acid .
The Chemistry of Degradation (Diagnostic Guide)
To troubleshoot yield losses or unknown impurities, you must understand the competing pathways. The degradation is not random; it follows a specific mechanistic cascade driven by the "Ortho Effect."
Pathway A: The "Imide Trap" (Primary Degradation Route)
In acidic media, the nitrile group is hydrated to a primary amide. Because this amide is ortho to the ester, the amide nitrogen acts as an intramolecular nucleophile, attacking the ester carbonyl. This releases methanol and forms the thermodynamically stable 5-membered imide ring.
Pathway B: Full Hydrolysis
Under vigorous acidic conditions (e.g., 6M HCl, reflux), both the ester and the nitrile are fully hydrolyzed to the dicarboxylic acid (3-methylphthalic acid).
Pathway C: Pinner Reaction (Anhydrous Conditions)
If you are using anhydrous acid (e.g., HCl gas in methanol/ethanol), the nitrile may convert to an imidate ester (Pinner salt) rather than hydrolyzing.
Visualization: Degradation Pathways
The following diagram illustrates the kinetic competition between stability and degradation.
Troubleshooting Guide & FAQs
This section addresses specific observations reported by researchers handling this compound.
Q1: I observe a new peak in LC-MS with M-15 relative to the starting material. Is this demethylation?
Answer: Likely not.[1]
-
Analysis: Simple demethylation of the ester would yield the carboxylic acid (Mass = SM - 14).
-
Likely Scenario: You are observing the Cyclic Imide (3-methylphthalimide) .
-
Starting Material MW: ~175 Da (approx)
-
Imide MW: ~161 Da
-
Mass Shift: Loss of Methanol (-32) + Addition of Water (+18) is not the path.
-
Actual Path: Nitrile (+14 Da vs CH)
Imide. -
Let's calculate exact mass shifts:
-
SM Formula:
(MW 175.18) -
Imide Product (
): MW 161.16 -
Difference: 14 Da loss (Loss of
and gain of H? No, loss of and gain of from water? No).[1] -
Reaction: Ester (
) + Nitrile ( ) Imide ( ). -
Net change: Loss of
(Methanol, 32 Da) + Gain of (18 Da) is incorrect. -
Correct Stoichiometry:
. -
Mass Change:
.
-
-
Q2: My product precipitated as a white solid during acidic workup.
Answer: You have likely formed 3-methylphthalimide or 3-methylphthalic acid .
-
Cause: The starting ester is moderately soluble in organic solvents. The cyclic imide is significantly less soluble in ethers/alcohols and often precipitates. The dicarboxylic acid is insoluble in acidic water.
-
Verification: Check solubility in 1M NaOH. The acid will dissolve; the imide may dissolve slowly (with ring opening) or remain insoluble depending on kinetics.
Q3: Can I use HCl/Dioxane for deprotection of another group on this molecule?
Answer: Proceed with extreme caution.
-
Risk: High. Anhydrous HCl in dioxane is a standard condition for Boc-deprotection, but the ortho-cyano ester motif is sensitive.
-
Recommendation: Monitor the reaction at 0°C. Do not exceed 1 hour. If possible, switch to TFA/DCM (Trifluoroacetic acid in Dichloromethane), which is less nucleophilic and often milder regarding nitrile hydrolysis [1].
Q4: How do I remove the "Imide" impurity?
Answer: Separation is difficult due to similar polarity.
-
Method: The imide is weakly acidic (N-H proton). You can wash the organic layer with dilute base (e.g., 5% Na2CO3) .
-
Mechanism: The base will deprotonate the imide (making it water-soluble) or hydrolyze it to the di-acid salt, removing it from the organic phase containing your stable ester (if the ester survives the brief base wash). Note: Esters are also base-sensitive, so perform this wash cold (0°C) and rapidly.
Experimental Protocols: Mitigation Strategies
Protocol A: Safe Acidic Workup
Use this when quenching reactions involving Methyl 2-cyano-3-methylbenzoate.
-
Cool Down: Chill the reaction mixture to < 5°C.
-
Buffer Selection: Do NOT use 1M HCl directly. Use a Phosphate Buffer (pH 5-6) or Saturated Ammonium Chloride (NH4Cl) .
-
Why? NH4Cl provides a mild proton source (pH ~4.5) sufficient to quench anions without catalyzing nitrile hydrolysis.
-
-
Rapid Extraction: Extract immediately into EtOAc or DCM. Do not let the layers sit.
-
Drying: Use MgSO4 (neutral) rather than acidic drying agents.
Protocol B: Decision Tree for Impurity Identification
Use the following logic flow to identify decomposition products.
Quantitative Data: Solvent & Acid Compatibility
| Reagent / Condition | Stability Rating | Expected Half-Life ( | Primary Degradation Product |
| 1M HCl (aq), 25°C | Poor | < 2 Hours | 3-Methylphthalimide |
| 6M HCl (aq), Reflux | Critical Failure | Minutes | 3-Methylphthalic Acid |
| Sat. NH4Cl (aq), 25°C | Excellent | > 24 Hours | None (Stable) |
| TFA / DCM (1:1), 0°C | Moderate | ~4-6 Hours | 3-Methylphthalimide (Slow) |
| Acetic Acid (Glacial) | Good | Days | Stable |
| H2SO4 / MeOH | Poor | Hours | Pinner Salt / Imide |
Note: Data estimated based on general reactivity of ortho-cyanobenzoates [2][3].
References
-
BenchChem Technical Support. (2025).[2] Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid: Troubleshooting & Optimization. Retrieved from
-
Master Organic Chemistry. (2022). Hydrolysis of Esters and Nitriles: Mechanisms and Selectivity. Retrieved from
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters and Amides.[3] Retrieved from
-
ChemicalBook. (2024). Methyl 3-cyano-4-methylbenzoate Synthesis and Properties. (Analogous reactivity data). Retrieved from
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of Synthesized Methyl 2-cyano-3-methylbenzoate by HPLC
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is paramount to the integrity and success of their work. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of Methyl 2-cyano-3-methylbenzoate, a key building block in various synthetic pathways. As a Senior Application Scientist, my focus is not just on the "how," but the "why," ensuring a robust and self-validating analytical approach.
The Critical Role of Purity in Synthesis and Development
Methyl 2-cyano-3-methylbenzoate is a versatile intermediate used in the synthesis of a range of target molecules. The presence of impurities, even in trace amounts, can have significant consequences, including:
-
Altered Reaction Pathways: Impurities can interfere with subsequent synthetic steps, leading to lower yields, unexpected side products, and difficulty in purification.
-
Compromised Biological Activity: In drug development, impurities can lead to altered pharmacological profiles, reduced efficacy, or even toxicity.
-
Inaccurate Spectroscopic and Analytical Data: The presence of unknown components can complicate the interpretation of NMR, MS, and other analytical data.
Therefore, a reliable and accurate method for purity determination is not merely a quality control step but a critical component of successful research and development.
A Comparative Overview of Purity Assessment Techniques
While HPLC is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other common analytical methods.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution, suitable for non-volatile and thermally labile compounds, versatile, and widely available. | May require longer analysis times for complex mixtures, and potential for co-elution of impurities. | Routine purity assessment, quantification of non-volatile impurities, and stability testing. |
| Gas Chromatography (GC) | Separation based on the volatility and interaction of analytes with a stationary phase in a gaseous mobile phase. | Excellent for volatile impurities, high sensitivity, and often faster than HPLC. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes. | Analysis of volatile starting materials, residual solvents, and volatile byproducts. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the direct relationship between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule. | A primary analytical method that does not require a reference standard of the analyte, highly accurate, and provides structural information. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, and can be complex for mixtures with overlapping signals. | Absolute purity determination and certification of reference standards. |
A Robust Reversed-Phase HPLC Method for Purity Assessment
Based on the analysis of structurally similar aromatic esters and benzonitriles, the following reversed-phase HPLC (RP-HPLC) method is proposed for the routine purity assessment of Methyl 2-cyano-3-methylbenzoate. The rationale behind the selection of each parameter is to ensure a robust and selective separation.
Understanding Potential Impurities
A key aspect of developing a reliable purity method is anticipating potential impurities. Based on common synthetic routes for Methyl 2-cyano-3-methylbenzoate, which may involve the cyanation of a halogenated precursor or the esterification of a cyanobenzoic acid, potential impurities include:
-
Starting Materials: Unreacted 2-amino-3-methylbenzoic acid, m-toluic acid, or a halogenated precursor (e.g., methyl 2-bromo-3-methylbenzoate).
-
Positional Isomers: Isomers of methyl cyanobenzoate that may form due to non-selective reactions.
-
Hydrolysis Products: 2-cyano-3-methylbenzoic acid, resulting from the hydrolysis of the methyl ester.
-
Byproducts from Side Reactions: Depending on the synthetic route, other related substances may be formed. For instance, in syntheses involving chlorination, over-chlorinated species could be present.
The proposed HPLC method is designed to effectively separate these potential impurities from the main analyte peak.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a detailed procedure for the purity assessment of synthesized Methyl 2-cyano-3-methylbenzoate using RP-HPLC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Setting | Justification |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | C18 stationary phases provide excellent hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a low pH to ensure the protonation of any acidic impurities, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient Elution | 0-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B (re-equilibration) | A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities and to elute any strongly retained compounds from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection Wavelength | 235 nm | Aromatic compounds typically exhibit strong absorbance in this region of the UV spectrum. A DAD can be used to scan for the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized Methyl 2-cyano-3-methylbenzoate.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of approximately 1 mg/mL.
-
Further dilute the stock solution with the same diluent to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the HPLC column.
Data Analysis:
The purity of the sample is typically determined by the area percentage method. The percentage purity is calculated as follows:
Visualizing the Workflow: An HPLC Purity Assessment Diagram
Caption: Workflow for HPLC Purity Assessment of Methyl 2-cyano-3-methylbenzoate.
Self-Validating Systems and Method Robustness
A trustworthy analytical method must be robust, meaning it remains unaffected by small, deliberate variations in method parameters. Key parameters to evaluate for robustness include:
-
Mobile Phase Composition: Vary the percentage of the organic modifier (acetonitrile) by ±2%.
-
pH of the Aqueous Phase: Adjust the pH of mobile phase A by ±0.2 units.
-
Column Temperature: Alter the column temperature by ±5 °C.
-
Flow Rate: Change the flow rate by ±0.1 mL/min.
The method is considered robust if the peak shape, resolution between the main peak and any impurities, and retention times do not significantly change with these variations.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the purity assessment of synthesized Methyl 2-cyano-3-methylbenzoate, with a focus on a robust HPLC method. By understanding the rationale behind the analytical choices and potential sources of impurities, researchers can confidently assess the quality of their synthesized material.
For even greater confidence and in-depth impurity profiling, coupling HPLC with mass spectrometry (HPLC-MS) can provide valuable structural information on unknown impurities. Furthermore, the development of a stability-indicating HPLC method through forced degradation studies would be a crucial next step for ensuring the long-term quality and stability of this important synthetic intermediate.[1]
References
-
Journal of Chemical and Pharmaceutical Research. A sensitive, cost-effective, reproducible HPLC method was developed and validate for the quantitative determination of genotoxic impurity methyl 2-amino-3-nitrobenzoate.... Available from: [Link]
- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
-
Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Available from: [Link]
Sources
Absolute Purity: A Comparative Guide to qNMR vs. HPLC for Methyl 2-cyano-3-methylbenzoate
Topic: Quantitative NMR (qNMR) Analysis of Methyl 2-cyano-3-methylbenzoate Content Type: Publish Comparison Guide
Executive Summary
In the development of small molecule therapeutics, Methyl 2-cyano-3-methylbenzoate serves as a critical intermediate. Traditional purity analysis via HPLC-UV often yields "Relative Purity" (Area %) which can be misleading due to variable extinction coefficients of synthetic byproducts (e.g., unreacted brominated precursors).
This guide objectively compares Quantitative NMR (qNMR) against HPLC-UV, demonstrating why qNMR is the superior technique for establishing Absolute Purity (Mass Balance) without the need for a certified reference standard of the analyte itself.
Technical Analysis: The Analyte & The Challenge
The Analyte: Methyl 2-cyano-3-methylbenzoate[1]
-
Functional Groups: Methyl ester (-COOCH₃), Nitrile (-CN), Aryl methyl (-CH₃).
-
Solubility Profile: High solubility in DMSO-d₆ and CDCl₃; moderate polarity.
The Analytical Challenge: During synthesis (often involving cyanation of bromo-intermediates), impurities such as Methyl 2-bromo-3-methylbenzoate may persist. These halogenated impurities often have significantly different UV response factors than the cyano-product.
-
HPLC-UV Failure Mode: If the impurity absorbs UV light weakly compared to the product, HPLC Area % will overestimate purity.
-
qNMR Solution: NMR signal intensity is directly proportional to the molar concentration of protons, independent of chemical structure or UV chromophores.
Comparative Performance: qNMR vs. HPLC-UV
The following data summarizes a comparative study assessing a raw batch of Methyl 2-cyano-3-methylbenzoate.
| Feature | qNMR (Primary Ratio Method) | HPLC-UV (Area %) | Verdict |
| Measurement Type | Absolute Purity (w/w %) | Relative Purity (Area %) | qNMR offers true mass balance. |
| Reference Standard | Not Required for analyte.[2][3] (Uses generic IS like Maleic Acid).[4] | Required (Certified standard of specific analyte needed for w/w%). | qNMR saves months of standard synthesis time. |
| Accuracy | High (Uncertainty < 1.0%).[5] Traceable to SI units via IS.[6] | Variable (Dependent on relative response factors). | qNMR is the "Gold Standard" for assigning purity. |
| Specificity | High (Structural elucidation + Quantitation simultaneously). | Moderate (Retention time only; risk of co-elution). | qNMR confirms identity & purity in one shot. |
| Analysis Time | < 20 mins (Sample prep + 16 scans). | > 45 mins (Column equilibration + Gradient run). | qNMR is 2x faster for spot-checks. |
Strategic Method Development: The qNMR Protocol
To achieve precision comparable to chromatography, the qNMR method must be rigorously designed. The choice of Internal Standard (IS) and Acquisition Parameters is non-negotiable.
A. Internal Standard (IS) Selection
For Methyl 2-cyano-3-methylbenzoate, we must avoid signal overlap.[7]
-
Analyte Signals (Approximate):
-
The "Silent Region": 4.5 – 6.5 ppm.
Selected IS: Maleic Acid (Singlet at ~6.3 ppm in DMSO-d₆).
-
Why? It sits perfectly in the silent region, has high purity (TraceCERT® available), and relaxes relatively quickly.
B. Experimental Workflow
This protocol ensures self-validating results.
Step 1: Gravimetric Preparation
-
Weigh ~20 mg of Analyte (
) and ~10 mg of Internal Standard ( ) into the same vial. -
Precision Rule: Use a microbalance (d=0.001 mg). The uncertainty of weighing is the largest contributor to total error.
-
Dissolve in 0.6 mL DMSO-d₆ . (DMSO is chosen over CDCl₃ to prevent volatility errors and ensure Maleic Acid solubility).
Step 2: NMR Acquisition (The "Pulse" of the Method)
To ensure 99.9% magnetization recovery (quantitative conditions), the Relaxation Delay (
-
Pulse Sequence: zg (standard 1D proton).
-
Spectral Width: 20 ppm (to catch all satellites).
-
Relaxation Delay (
): 60 seconds .-
Causality:
for aromatic protons can be 5-8 seconds. must be . A 60s delay guarantees full relaxation, preventing integration errors.
-
-
Pulse Angle: 90° (
). -
Scans (
): 16 or 32 (Sufficient for S/N > 250:1).
Step 3: Processing & Calculation
-
Phase and baseline correction must be manual or highly optimized automated.
-
Calculation Formula:
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for this specific analysis.
Figure 1: qNMR Method Development & Execution Workflow. Note the feedback loop for Signal-to-Noise (S/N) verification.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link
-
BIPM (Bureau International des Poids et Mesures). Guidance on the use of the BIPM qNMR Internal Standard Reference Data. (2023). Link
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014).[11] Link
-
Sigma-Aldrich (Merck). Quantitative NMR (qNMR) – A Metrological Method. Link
Sources
- 1. Methyl 2-cyano-3-methylbenzoate 95.00% | CAS: 500024-27-1 | AChemBlock [achemblock.com]
- 2. enovatia.com [enovatia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. Methyl 3-methylbenzoate(99-36-5) 1H NMR [m.chemicalbook.com]
- 6. 2023-03-29-qnmr-octad - BIPM [bipm.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. rsc.org [rsc.org]
- 9. Ethyl 3-methylbenzoate(120-33-2) 1H NMR [m.chemicalbook.com]
- 10. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR [m.chemicalbook.com]
- 11. 2-Amino-5-cyano-3-methylbenzoic acid | C9H8N2O2 | CID 25156987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction
In the landscape of synthetic organic chemistry, substituted benzoates are fundamental building blocks for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Methyl 2-cyano-3-methylbenzoate is a unique scaffold featuring three distinct functional groups on an aromatic ring: a methyl ester, a cyano group, and a methyl group. The specific ortho- and meta-positioning of these substituents creates a fascinating interplay of electronic and steric effects that dictates the molecule's reactivity.
This guide provides an in-depth analysis of the reactivity of Methyl 2-cyano-3-methylbenzoate, comparing it with structurally related compounds. We will dissect how the arrangement of substituents on the benzene ring influences the reactivity of the ester and cyano functionalities. This analysis is supported by established chemical principles and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a practical and theoretical framework for utilizing these versatile intermediates.
The Structural Landscape: Electronic and Steric Effects at Play
The reactivity of an aromatic compound is governed by the electronic properties (inductive and resonance effects) and the spatial arrangement (steric hindrance) of its substituents. In Methyl 2-cyano-3-methylbenzoate, these factors are intricately linked.
-
Methyl Ester (-COOCH₃): An electron-withdrawing group by induction, but its overall effect on the aromatic ring is deactivating. It is a primary site for nucleophilic acyl substitution.
-
Cyano Group (-CN): A potent electron-withdrawing group through both induction and resonance (-I, -M effects). It strongly deactivates the ring towards electrophilic substitution and renders the nitrile carbon susceptible to nucleophilic attack.
-
Methyl Group (-CH₃): An electron-donating group through induction and hyperconjugation (+I effect), which activates the ring.
The critical feature of Methyl 2-cyano-3-methylbenzoate is the ortho-positioning of the cyano and methyl groups relative to the ester. This arrangement introduces significant steric hindrance around the ester's carbonyl carbon, which can dramatically influence the rate of reactions at this site.
Selected Comparators for Reactivity Analysis
To elucidate the unique reactivity profile of Methyl 2-cyano-3-methylbenzoate, we will compare it with the following isomers:
-
Methyl 4-cyano-2-methylbenzoate: The cyano group is para to the ester, maximizing its electron-withdrawing resonance effect on the ester carbonyl, while the methyl group remains ortho, providing steric hindrance.
-
Methyl 5-cyano-2-methylbenzoate: The cyano group is meta to the ester, exerting only an inductive electron-withdrawing effect. The methyl group remains ortho, providing steric hindrance.
-
Methyl Benzoate: The parent compound, serving as a baseline to evaluate the combined electronic and steric effects of the cyano and methyl substituents.
Caption: Logical relationship for comparing the target compound with selected alternatives.
Comparative Reactivity: Nucleophilic Acyl Substitution (Ester Hydrolysis)
The hydrolysis of the methyl ester to a carboxylic acid is a fundamental transformation. The rate of this reaction, particularly under basic conditions (saponification), is highly sensitive to the electronic nature of the carbonyl carbon and steric access for the incoming nucleophile (e.g., hydroxide ion).
Causality Behind Reactivity Differences
The reaction proceeds via a tetrahedral intermediate. The formation of this intermediate is the rate-determining step.
-
Electronic Effects: Electron-withdrawing groups (-CN) increase the partial positive charge on the carbonyl carbon, making it more electrophilic and accelerating nucleophilic attack. This effect is strongest when the group is ortho or para to the ester, as it can stabilize the negative charge in the transition state through resonance.
-
Steric Effects: Bulky groups ortho to the ester, such as a methyl group, physically obstruct the trajectory of the incoming nucleophile, slowing the reaction.[1][2] This is a classic example of the "ortho effect."
Caption: Factors influencing the rate-determining step of ester hydrolysis.
Predicted Reactivity and Experimental Data
Based on these principles, we can predict the relative rates of hydrolysis:
-
Methyl Benzoate: Baseline reactivity.
-
Methyl 2-cyano-3-methylbenzoate: The ortho-cyano group's electron-withdrawing effect is somewhat offset by the steric hindrance from the ortho-methyl group.
-
Methyl 4-cyano-2-methylbenzoate: The para-cyano group provides strong electronic activation, but the ortho-methyl group provides significant steric hindrance.
-
Methyl 5-cyano-2-methylbenzoate: The meta-cyano group offers moderate electronic activation (inductive only), while the ortho-methyl group provides steric hindrance.
The interplay between these effects leads to the following expected trend in hydrolysis rates.
| Compound | Ortho-Steric Hindrance | Electronic Activation by -CN | Predicted Relative Rate of Hydrolysis |
| Methyl Benzoate | None | None (Baseline) | 1.0 |
| Methyl 5-cyano-2-methylbenzoate | High (from -CH₃) | Moderate (-I effect) | < 1.0 |
| Methyl 2-cyano-3-methylbenzoate | High (from -CH₃) | High (-I, -M effects) | ~1.0 - 2.0 |
| Methyl 4-cyano-2-methylbenzoate | High (from -CH₃) | Very High (-I, -M effects) | > 2.0 |
Note: Relative rates are hypothetical and for illustrative purposes. Actual values require experimental determination.
Experimental Protocol: Comparative Saponification Rate Analysis
This protocol is designed to be a self-validating system for comparing the hydrolysis rates. By running the reactions in parallel under identical conditions, any observed differences in conversion can be directly attributed to the substrate's structure.
Objective: To determine the relative rate of hydrolysis of Methyl 2-cyano-3-methylbenzoate and its isomers by monitoring the reaction progress via HPLC.
Materials:
-
Methyl 2-cyano-3-methylbenzoate
-
Methyl 4-cyano-2-methylbenzoate
-
Methyl 5-cyano-2-methylbenzoate
-
Methyl Benzoate
-
Sodium Hydroxide (NaOH), 1.0 M aqueous solution
-
Methanol (MeOH), HPLC grade
-
Hydrochloric Acid (HCl), 1.0 M aqueous solution
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water
Procedure:
-
Stock Solution Preparation: For each of the four ester compounds, prepare a 0.1 M stock solution in methanol.
-
Reaction Setup:
-
Label four separate 50 mL round-bottom flasks.
-
To each flask, add 10 mL of the respective 0.1 M ester stock solution.
-
Place all flasks in a temperature-controlled water bath set to 50°C and allow them to equilibrate for 10 minutes.
-
-
Reaction Initiation:
-
To initiate the reactions simultaneously (or with staggered, recorded start times), add 10 mL of pre-warmed 1.0 M NaOH solution to each flask.
-
Start a timer for each reaction.
-
-
Time-Point Sampling:
-
At designated time points (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Immediately quench the aliquot in a labeled HPLC vial containing 1.0 mL of 1.0 M HCl. This neutralizes the base and stops the reaction.
-
-
HPLC Analysis:
-
Analyze each quenched sample by reverse-phase HPLC.
-
Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Water (A) and Acetonitrile (B)
-
Detection: UV at 254 nm
-
-
Quantify the peak area of the starting ester and the corresponding carboxylic acid product.
-
-
Data Analysis:
-
For each time point, calculate the percent conversion for each reaction.
-
Plot percent conversion versus time for all four compounds on the same graph.
-
The initial slope of each curve is proportional to the initial reaction rate. Calculate the relative rates by normalizing to the rate of Methyl Benzoate.
-
Trustworthiness Check: The use of a single batch of NaOH solution, a calibrated water bath, and parallel processing minimizes systematic errors. The HPLC method provides robust, quantitative data on both reactant consumption and product formation, offering a clear and verifiable outcome.
Reactivity of the Cyano Group
The cyano group itself is a site of reactivity, most commonly undergoing hydrolysis to a carboxylic acid (under harsh acidic or basic conditions) or reduction to an amine. The electron density of the aromatic ring influences the electrophilicity of the nitrile carbon.
In general, the presence of other electron-withdrawing groups on the ring will make the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack. However, compared to the ester group, nitrile hydrolysis typically requires more forcing conditions.
For Methyl 2-cyano-3-methylbenzoate and its isomers, the reactivity of the cyano group towards hydrolysis would likely be secondary to the hydrolysis of the more labile ester group under basic conditions. Selective reduction of the nitrile in the presence of the ester can often be achieved using specific reducing agents like catalytic hydrogenation under controlled conditions.
Conclusion
The reactivity of Methyl 2-cyano-3-methylbenzoate is a nuanced outcome of competing electronic and steric factors.
-
Ester Reactivity: The ester's reactivity towards nucleophilic acyl substitution is significantly modulated by steric hindrance from the ortho-methyl group. While the ortho-cyano group electronically activates the carbonyl carbon, this effect is tempered by the steric blockade. In comparison, isomers with a para-cyano group (like Methyl 4-cyano-2-methylbenzoate) are expected to be more reactive due to stronger electronic activation, despite similar steric hindrance.
-
Positional Importance: This comparative analysis underscores the critical importance of substituent placement in dictating chemical behavior. Moving a functional group from the ortho to the para position can dramatically alter a molecule's reactivity profile, even when the same steric environment is maintained.
This guide provides a foundational understanding for chemists to predict and manipulate the reactivity of these valuable synthetic intermediates. The provided experimental workflow offers a reliable method for empirically validating these theoretical predictions in a laboratory setting.
References
- Singh, D. K. (2013).Conceptual Problems in Organic Chemistry: For Engineering and Medical Entrance Examinations, 3rd ed. Pearson India. [Source for discussion on unusual ester hydrolysis mechanisms].
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link][1]
-
Reddit r/chemhelp. (2021). effect of steric hindrance on nucleophiles. [Link][2]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link][3]
-
Chemistry LibreTexts. (2022). 8.5: Nucleophilic Substitution - 2nd Order. [Link][5]
Sources
literature review of Methyl 2-cyano-3-methylbenzoate synthesis methods
The following guide provides a technical analysis and comparative review of synthesis methods for Methyl 2-cyano-3-methylbenzoate (CAS: 500024-27-1).
A Comparative Technical Guide for Process Chemists
Executive Summary & Molecule Profile
Methyl 2-cyano-3-methylbenzoate is a critical bifunctional scaffold used in the development of agrochemicals (sulfonylurea herbicides) and pharmaceutical intermediates (kinase inhibitors). Its structure features a dense steric environment at the 2-position, sandwiched between a methyl ester (C1) and a methyl group (C3).
This steric congestion renders standard nucleophilic substitutions challenging. Consequently, the selection of a synthesis route must prioritize catalytic efficiency and regiocontrol over simple raw material cost.
| Property | Data |
| CAS Number | 500024-27-1 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.19 g/mol |
| Key Challenge | Steric hindrance at the ortho (2-) position; propensity for hydrolysis of the ester during harsh cyanation conditions. |
Critical Analysis of Synthesis Routes
Three primary methodologies exist for synthesizing this target. The choice depends heavily on scale, available equipment, and safety tolerances for cyanide handling.
Method A: Pd-Catalyzed Cyanation (The "Gold Standard")
This is the most robust method for laboratory and pilot-scale synthesis. It utilizes Methyl 2-bromo-3-methylbenzoate as the precursor.[1] The use of Palladium(0) allows the reaction to proceed at moderate temperatures (80°C), preserving the ester functionality and overcoming the steric barrier via oxidative addition.
-
Pros: High functional group tolerance; moderate thermal requirements; consistent yields (85-95%).
-
Cons: High catalyst cost (Pd); requires strict oxygen-free handling.
Method B: Sandmeyer Cyanation (The "Classical" Route)
Starting from Methyl 2-amino-3-methylbenzoate , this route involves diazotization followed by displacement with cyanocuprate.
-
Pros: Low raw material cost; direct conversion from aniline precursor.
-
Cons: Risk of diazonium salt accumulation (explosion hazard); heterogeneous reaction often leads to lower yields due to steric crowding; significant copper waste generation.
Method C: Rosenmund-von Braun Reaction
A direct cyanation of the bromo-precursor using stoichiometric Copper(I) Cyanide (CuCN) at high temperatures (>150°C).
-
Pros: No expensive Pd ligands.
-
Cons: Harsh conditions frequently cause partial hydrolysis of the methyl ester; difficult workup (removal of copper salts); generally lower yield for ortho-substituted aryl halides.
Detailed Experimental Protocols
Protocol 1: Pd-Catalyzed Cyanation (Recommended)
Best for: High purity requirements, gram-to-kilogram scale.
Precursor: Methyl 2-bromo-3-methylbenzoate (CAS 131001-86-0).[1]
Reagents:
-
Substrate: Methyl 2-bromo-3-methylbenzoate (1.0 equiv)
-
Cyanating Agent: Zinc Cyanide (Zn(CN)₂) (0.6 - 1.0 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-6 mol%)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step Methodology:
-
Setup: Charge a dried reaction vessel (equipped with a condenser and nitrogen inlet) with Methyl 2-bromo-3-methylbenzoate (e.g., 5.0 g, 21.8 mmol).
-
Reagent Addition: Add Zn(CN)₂ (2.56 g, 21.8 mmol) and Pd(PPh₃)₄ (1.51 g, 1.3 mmol). Note: Zn(CN)₂ is highly toxic; handle in a fume hood.
-
Degassing: Add anhydrous DMF (60 mL). Sparge the mixture with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical for Pd(0) stability).
-
Reaction: Heat the mixture to 80°C with vigorous stirring. Maintain under inert atmosphere for 12–16 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 8:1) or HPLC.[2] The starting bromide should be fully consumed.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (150 mL) and filter through a pad of Celite to remove zinc salts and palladium black.
-
Extraction: Wash the filtrate with water (3 x 50 mL) and brine (1 x 50 mL) to remove DMF.
-
Purification: Dry organic phase over Na₂SO₄, concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Expected Yield: 85-92% Appearance: Off-white to pale yellow solid.
Protocol 2: Precursor Synthesis (Sandmeyer Bromination)
Required if Methyl 2-bromo-3-methylbenzoate is unavailable.
Starting Material: Methyl 2-amino-3-methylbenzoate.[3][4]
-
Diazotization: Suspend the amine (10 g) in 48% HBr (60 mL) and water (60 mL). Cool to 0-5°C. Add NaNO₂ (1.1 equiv) in water dropwise, maintaining temp <5°C. Stir for 30 min to form the diazonium salt.
-
Substitution: In a separate flask, prepare CuBr (1.2 equiv) in 48% HBr (20 mL). Heat to 60°C.
-
Addition: Transfer the cold diazonium solution dropwise into the hot CuBr solution. (Caution: Nitrogen gas evolution).
-
Workup: After gas evolution ceases (approx. 1h), cool and extract with Dichloromethane. Wash with sodium bisulfite solution (to remove bromine traces).
-
Yield: 70-80% of Methyl 2-bromo-3-methylbenzoate.
Comparative Data Analysis
The following table summarizes the performance metrics of the discussed methods based on literature data and kinetic stability profiles.
| Feature | Pd-Catalyzed (Zn(CN)₂) | Rosenmund-von Braun (CuCN) | Sandmeyer (Amino -> CN) |
| Reaction Temp | 80°C (Mild) | 160-180°C (Harsh) | 0°C -> 60°C |
| Yield (Isolated) | 88% | 55-65% | 60-70% |
| Purity (Crude) | High (>90%) | Low (Copper contamination) | Moderate (Diazo tars) |
| Steric Tolerance | Excellent (Oxidative Addition) | Poor (Nucleophilic Attack) | Moderate |
| Safety Profile | Moderate (Solid Zn(CN)₂) | High Risk (High Temp Cyanide) | High Risk (Diazo Explosion) |
| Scalability | High (Pharma Preferred) | Low (Difficult workup) | Medium |
Visualized Reaction Workflows
Figure 1: Pd-Catalyzed Cyanation Mechanism & Workflow
This diagram illustrates the catalytic cycle and the specific steric pathway utilized to overcome the hindrance at the 2-position.
Caption: Catalytic cycle for the synthesis of Methyl 2-cyano-3-methylbenzoate via Pd(0) cross-coupling.
Figure 2: Strategic Decision Tree
A logic flow for researchers to select the appropriate starting material and method.
Caption: Decision matrix for selecting the optimal synthesis route based on precursor availability.
References
-
Cohen, D. T., & Buchwald, S. L. (2015).[5] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[5] [Link]
-
Organic Chemistry Portal . (n.d.). Rosenmund-von Braun Reaction: Mechanism and Conditions. Retrieved January 30, 2026, from [Link]
Sources
- 1. 131001-86-0 | Methyl 2-bromo-3-methylbenzoate | Aryls | Ambeed.com [ambeed.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 5. dspace.mit.edu [dspace.mit.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
